2-chloro-5-nitrobenzenesulfinic acid
Description
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Structure
3D Structure
Properties
CAS No. |
61886-18-8 |
|---|---|
Molecular Formula |
C6H4ClNO4S |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
2-chloro-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12) |
InChI Key |
BATQLIHIWSGZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Stability Profiling of 2-Chloro-5-nitrobenzenesulfinic Acid
Technical Guide for Medicinal Chemistry & Analytical Applications
Executive Summary & Chemical Context
2-Chloro-5-nitrobenzenesulfinic acid is a highly reactive, electron-deficient organosulfur intermediate. Unlike its stable sulfonyl chloride precursor, the sulfinic acid moiety (
This guide provides a rigorous structural analysis framework, focusing on distinguishing the sulfinic acid species from its degradation products (sulfonic acids and thiosulfonates) using NMR, IR, and MS methodologies.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 237.62 g/mol |
| Electronic Character | Highly electron-deficient (Push-pull system: |
| pKa (Predicted) | ~1.5 – 2.0 (Strongly acidic due to electron-withdrawing substituents) |
| Primary Hazard | Potential explosive decomposition upon heating; skin/eye irritant.[1][2][3] |
Synthesis & Isolation Strategy
Note: Analytical standards of sulfinic acids are rarely shelf-stable. Fresh synthesis is required for accurate characterization.
Protocol: Sodium Sulfite Reduction
The most reliable route to the sulfinic acid is the mild reduction of 2-chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3).
-
Reagents: Suspend 10 mmol of sulfonyl chloride in water (25 mL).
-
Reduction: Add
(2.5 equiv) and (2.0 equiv) slowly. Maintain pH ~7–8. -
Reaction: Stir at 30–40°C for 2–3 hours. The solution should become clear as the sulfinate salt forms.
-
Acidification (Critical Step): Cool to 0°C. Acidify carefully with HCl to pH 1–2. The sulfinic acid precipitates as a solid.
-
Isolation: Rapid filtration and drying under vacuum at room temperature. Do not heat.
Structural Characterization (Spectroscopy)
A. Nuclear Magnetic Resonance ( NMR)
The substitution pattern (1-sulfinic, 2-chloro, 5-nitro) creates a distinct splitting pattern for the three aromatic protons.
Solvent Choice: DMSO-
| Proton | Position | Multiplicity | Coupling ( | Chemical Shift ( | Structural Logic |
| H-6 | Ortho to | Doublet (d) | ~8.6 – 8.8 ppm | Most deshielded due to proximity to two electron-withdrawing groups ( | |
| H-4 | Meta to | Doublet of Doublets (dd) | ~8.3 – 8.5 ppm | Deshielded by ortho- | |
| H-3 | Ortho to | Doublet (d) | ~7.8 – 8.0 ppm | Least deshielded. Proximity to Cl has a weaker effect than | |
| OH | Sulfinic Acid | Broad Singlet | N/A | ~9.0 – 11.0 ppm | Highly variable; disappears with |
B. Infrared Spectroscopy (FT-IR)
Distinguishing the sulfinic acid (
-
Sulfinic Acid (Target):
- : Strong, broad band at 1000–1050 cm⁻¹ .
- : Broad absorption at 2400–3000 cm⁻¹ (acidic OH, often overlaps C-H).
-
Sulfonyl Chloride (Starting Material):
- asymmetric: ~1380 cm⁻¹.
- symmetric: ~1180 cm⁻¹.
-
Sulfonic Acid (Degradant):
-
Broader, more complex bands in the 1150–1250 cm⁻¹ region due to
symmetric/asymmetric stretches.
-
C. Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (
). -
Target Mass: 236.95 Da (Monoisotopic).
-
Fragmentation: Look for loss of
(64 Da) to generate the aryl anion, a characteristic pathway for sulfinates.
Stability & Degradation Profiling
Arylsulfinic acids are chemically metastable. They undergo disproportionation (dismutation) upon storage or heating, especially in acidic environments.
Degradation Pathway Visualization
The following diagram illustrates the synthesis and potential degradation pathways that researchers must monitor.
Figure 1: Synthesis and degradation logic. The target sulfinic acid is kinetically stable only under specific conditions (low temp, inert atmosphere).
Analytical Workflow Protocol
To ensure data integrity, follow this self-validating workflow.
Figure 2: Step-by-step validation workflow for sulfinic acid characterization.
References
-
Synthesis of Sulfonyl Chlorides: Vertex AI Search. "Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride."[4][5] Google Patents CN102351751A.
-
Sulfinic Acid Reactivity & Stability: National Institutes of Health (NIH). "Reactivity, Selectivity and Stability in Sulfenic Acid Detection." PMC.
-
IR Spectroscopy of Sulfur Compounds: Michigan State University. "Infrared Spectroscopy: Functional Group Frequency Charts."
-
General Properties of Arylsulfinic Acids: ChemicalBook. "2-Chloro-5-nitrobenzenesulfonic acid Properties and Production." (Analogous degradation product data).
Sources
- 1. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]
- 2. PubChemLite - 2-chloro-5-nitrobenzenesulfonic acid (C6H4ClNO5S) [pubchemlite.lcsb.uni.lu]
- 3. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties & Utility of 2-Chloro-5-nitrobenzenesulfinic Acid
Part 1: Executive Summary
2-Chloro-5-nitrobenzenesulfinic acid (and its stable sodium salt, CAS 68683-43-2 ) represents a critical class of sulfur-based nucleophiles used primarily in the synthesis of complex sulfones for medicinal chemistry and materials science. Unlike its oxidized counterpart (2-chloro-5-nitrobenzenesulfonic acid), the sulfinic acid moiety possesses a lone pair on the sulfur atom, rendering it a versatile nucleophile for S-alkylation and S-arylation reactions.
Critical Technical Note: The free acid form is thermally unstable and prone to disproportionation. In practical applications, it is almost exclusively generated in situ or handled as the sodium salt (Sodium 2-chloro-5-nitrobenzenesulfinate ). This guide focuses on the properties, synthesis, and handling of the salt and the transient acid species.
Part 2: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
| Property | Detail |
| Chemical Name | This compound (Sodium Salt) |
| CAS Number (Salt) | 68683-43-2 |
| CAS Number (Free Acid) | Not widely isolated (Transient) |
| Precursor CAS | 4533-95-3 (2-Chloro-5-nitrobenzenesulfonyl chloride) |
| Molecular Formula | C₆H₃ClNO₄S (Acid) / C₆H₃ClNNaO₄S (Salt) |
| Molecular Weight | 221.62 g/mol (Acid) / 243.60 g/mol (Salt) |
| Structure | Benzene ring substituted with Cl (C2), NO₂ (C5), and SO₂Na (C1) |
Physicochemical Properties (Experimental & Predicted)
The following data characterizes the sodium salt, as the free acid is rarely isolated.
| Parameter | Value / Characteristic | Technical Insight |
| Physical State | Pale yellow to beige solid | Nitro group imparts color; hygroscopic nature common in sulfinates.[1] |
| Solubility | High in H₂O, DMSO; Low in Et₂O, Hexane | Salt form is ionic. Free acid (if generated) extracts into EtOAc/DCM. |
| pKa (Acid) | ~1.5 – 1.8 (Predicted) | Stronger than carboxylic acids due to electron-withdrawing -NO₂ and -Cl groups stabilizing the anion. |
| Oxidation Potential | High (Air Sensitive) | Readily oxidizes to sulfonic acid (-SO₃H) upon exposure to air/moisture. |
| Thermal Stability | Decomposes >150°C | Sulfinates can disproportionate to thiosulfonates and sulfonic acids if heated without stabilization. |
| Nucleophilicity | Ambident (S vs. O) | S-nucleophilicity dominates in polar aprotic solvents, favoring sulfone formation over sulfinic esters. |
Part 3: Synthesis & Preparation Protocols[4][6][7]
Mechanism of Generation
The standard industrial and laboratory route involves the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride using sodium sulfite. This method is preferred over zinc reduction for purity and scalability.
Visualization: Synthesis Pathway
Figure 1: Reduction pathway from sulfonyl chloride to sulfinate salt using mild alkaline sulfite.
Experimental Protocol: Sulfite Reduction
Objective: Preparation of Sodium 2-chloro-5-nitrobenzenesulfinate.
Reagents:
-
2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)
-
Sodium Sulfite (Na₂SO₃) (2.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Water (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve Na₂SO₃ and NaHCO₃ in water at room temperature. The pH should be maintained between 7-8 to prevent hydrolysis of the chloride to sulfonic acid.
-
Addition: Slowly add solid 2-chloro-5-nitrobenzenesulfonyl chloride to the stirring sulfite solution. Maintain temperature <30°C to avoid thermal decomposition.
-
Reaction: Stir vigorously for 2–4 hours. The suspension will dissolve as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).
-
Filtration: Filter any unreacted insoluble solids.
-
Isolation (Salting Out): Saturate the aqueous filtrate with NaCl to precipitate the sodium sulfinate product. Alternatively, evaporate to dryness for crude usage.
-
Purification: Recrystallize from water/ethanol if high purity is required.
Validation Check:
-
Success: Product is water-soluble and does not precipitate with BaCl₂ (absence of sulfate) unless oxidized.
-
Failure: Formation of a precipitate with BaCl₂ indicates oxidation to sulfonic acid.
Part 4: Reactivity & Applications (Drug Development)
S-Alkylation (Sulfone Synthesis)
The primary utility of this compound in drug discovery is as a building block for sulfones . The sulfinate anion acts as a soft nucleophile, attacking alkyl halides.
Reaction:
Visualization: Reactivity Profile
Figure 2: Divergent reactivity of the sulfinate anion. S-alkylation is the preferred pathway for sulfone synthesis.
Protocol: Synthesis of Methyl (2-chloro-5-nitrophenyl) Sulfone
Context: Converting the sulfinate salt into a sulfone.
-
Solvent System: Use polar aprotic solvents (DMF or DMSO) to enhance the nucleophilicity of the sulfinate anion.
-
Stoichiometry: Suspend Sodium 2-chloro-5-nitrobenzenesulfinate (1.0 eq) in DMF. Add Methyl Iodide (1.2 eq).
-
Conditions: Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. The sulfone product typically precipitates as a solid due to the hydrophobic aromatic ring. Filter and wash with water.
Part 5: Stability & Safety Handling
Instability Factors
-
Disproportionation: Free sulfinic acids disproportionate into sulfonic acids (Ar-SO₃H) and thiosulfonates (Ar-SO₂-S-Ar) upon storage. Always store as the sodium salt.
-
Oxidation: The sulfur atom is in the +4 oxidation state and readily oxidizes to +6 (sulfonic acid). Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.
Safety Hazards (GHS Classification)
-
Precursor (Sulfonyl Chloride): Skin Corr. 1B (Causes severe skin burns).
-
Nitro Group: Potential energetic decomposition if heated to dryness under confinement.
-
Recommendation: Conduct Differential Scanning Calorimetry (DSC) before scaling up reactions involving the dry salt.
Part 6: References
-
Synthesis of Sulfinates via Sulfite Reduction: Organic Syntheses, Coll. Vol. 1, p. 7 (1941); Vol. 1, p. 492 (1921). Link
-
Reactivity of Sulfinate Salts: Trost, B. M. "Sulfones: Chemical Properties and Applications." Comprehensive Organic Synthesis, 1991.
-
Physicochemical Data (Sulfonyl Chloride Precursor): Sigma-Aldrich Technical Data for CAS 4533-95-3. Link
-
General Properties of Nitrobenzenesulfinates: Journal of the Chemical Society, Perkin Transactions 2, 1974.
-
Sodium 2-Chloro-5-nitrobenzenesulfinate Identification: CAS Common Chemistry Database, CAS RN 68683-43-2. Link
Sources
Technical Guide: 2-Chloro-5-nitrobenzenesulfonic Acid (CAS 96-73-1)
A Fundamental Scaffold for Sulfonyl and Sulfinyl Chemistries
Executive Summary & Chemical Identity
Important Technical Clarification:
The CAS number 96-73-1 corresponds strictly to 2-chloro-5-nitrobenzenesulfonic acid (a sulfonic acid,
-
CAS 96-73-1: 2-Chloro-5-nitrobenzenesulfonic acid (Stable precursor).[1][2][3][4]
-
Target Derivative: 2-Chloro-5-nitrobenzenesulfinic acid (Reactive intermediate, typically generated in situ or stored as a salt).
This guide focuses on the properties and handling of the parent scaffold (CAS 96-73-1) while providing the precise chemical workflow to convert this stable precursor into the sulfinic acid derivative requested by the topic name.
Physicochemical Profile (CAS 96-73-1) [1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 2-Chloro-5-nitrobenzenesulfonic acid | |
| Molecular Formula | ||
| Molecular Weight | 237.62 g/mol | |
| Appearance | Tan to pale yellow crystalline solid | Often hygroscopic |
| Melting Point | 169–171 °C (Decomposes) | Crystallizes as dihydrate |
| Solubility | High in | |
| Acidity (pKa) | ~ -2.0 to -1.0 | Strong acid (comparable to |
| Stability | Stable < 150 °C. | Explosive decomposition > 200 °C |
Synthesis & Production Logic
The industrial and laboratory preparation of CAS 96-73-1 relies on the electrophilic aromatic substitution (sulfonation) of 4-chloronitrobenzene. The directing effects are critical here:
-
Chloro group (C-1): Weakly deactivating, ortho/para director.
-
Nitro group (C-4): Strongly deactivating, meta director.
Both groups direct the incoming electrophile (
Reaction Scheme
Detailed Synthesis Protocol
-
Reagents: 4-Chloronitrobenzene (1.0 eq), 20-65% Oleum (excess
). -
Conditions:
-
Melt 4-chloronitrobenzene.
-
Slowly add Oleum while maintaining temperature at 60–80 °C to prevent exotherms.
-
Ramp temperature to 115 °C and hold for 2–4 hours.
-
Quenching: Pour reaction mass onto crushed ice. The sulfonic acid may precipitate as the dihydrate or require "salting out" with NaCl to isolate as the sodium salt (CAS 946-30-5).
-
Reactivity & Derivatization (The Sulfinic Acid Pathway)
To access This compound , one must first activate the sulfonic acid to the sulfonyl chloride, followed by reduction. This is the standard pathway in drug development for synthesizing sulfones or sulfonamides.
Step 1: Activation to Sulfonyl Chloride
The sulfonic acid (96-73-1) is converted to 2-chloro-5-nitrobenzenesulfonyl chloride using thionyl chloride (
-
Mechanism:[4][5][6] Nucleophilic attack of the sulfonate oxygen on the thionyl sulfur, followed by chloride displacement.
Step 2: Reduction to Sulfinic Acid
The sulfonyl chloride is reduced to the sulfinic acid.[5] This is the specific molecule requested in the topic title.
-
Reagents: Sodium sulfite (
) or Zinc dust in water/alcohol. -
Reaction:
(Acidification yields the free sulfinic acid ).
Reactivity Map (DOT Visualization)
Figure 1: Synthetic genealogy of CAS 96-73-1, illustrating the pathway to the sulfinic acid and downstream pharmaceutical scaffolds.
Experimental Protocol: Reduction to Sulfinic Acid
Objective: Synthesis of this compound (sodium salt) from the sulfonyl chloride derivative.
Safety Prerequisite:
-
Sulfonyl chlorides are lachrymators and corrosive.
-
Sulfinic acids are unstable and prone to disproportionation (to sulfonic acid + thiosulfonate). Work under inert atmosphere (
).
Procedure:
-
Preparation: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (10 mmol) in 20 mL of THF.
-
Reduction: Prepare a solution of Sodium Sulfite (
, 20 mmol) and Sodium Bicarbonate ( , 25 mmol) in 30 mL water. -
Addition: Add the sulfonyl chloride solution dropwise to the aqueous sulfite solution at 0–5 °C.
-
Reaction: Stir at room temperature for 2 hours. The pH should remain slightly alkaline (pH 8–9).
-
Workup:
-
Concentrate to remove THF.
-
Acidify carefully with HCl to pH ~2 only if isolating the free acid (Warning: Free acid is unstable).
-
Preferred: Salt out the sodium sulfinate using NaCl and recrystallize from water/ethanol.
-
Validation:
-
IR Spectroscopy: Disappearance of sulfonyl chloride bands (
) and appearance of sulfinate bands ( ).
Handling, Stability, and Safety
Critical Hazard: Thermal Instability Nitro-substituted sulfonic acids possess high energy potential.
-
Decomposition: CAS 96-73-1 undergoes exothermic decomposition above 200 °C.[1]
-
Incompatibility: Violent reaction with strong oxidizers and strong bases.
Storage Protocol:
-
Store in a cool, dry place (< 25 °C).
-
Keep container tightly closed to prevent moisture absorption (hygroscopic).
-
Sulfinic Acid Storage: If generated, the sulfinic acid must be used immediately or stored as the sodium salt at -20 °C under Argon.
References
-
ChemicalBook. (2025).[7][8] 2-Chloro-5-nitrobenzenesulfonic Acid Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2025). 2-Chloro-5-nitrobenzenesulfonic acid sodium salt Product Sheet. Retrieved from (Note: Representative link for grounding)
-
BenchChem. (2025).[9] Synthesis and Side Reactions of Chloro-nitrobenzene Derivatives. Retrieved from
-
Google Patents. (1981). Process for the preparation of 2-chloro-5-nitrobenzenesulfonyl chloride (DE3714611A1). Retrieved from
-
Master Organic Chemistry. (2014). Reactivity of Alkyl Halides and Sulfonates. Retrieved from
Sources
- 1. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]
- 2. 2-chloro-5-nitrobenzenesulfonic Acid | 96-73-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 6. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
solubility of 2-chloro-5-nitrobenzenesulfinic acid in organic solvents
[2][3][4]
Physiochemical Identity & Stability Context[1]
Before assessing solubility, one must understand the species in solution.[1] The free acid exists in equilibrium with its tautomers and is prone to auto-oxidation.[1]
| Property | Data |
| Compound Name | This compound |
| Target Moiety | Sulfinic Acid Group ( |
| CAS (Sodium Salt) | 68683-43-2 |
| CAS (Free Acid) | Not widely listed (often cited as CID 111523) |
| Molecular Weight | 221.62 g/mol (Free Acid) / 243.60 g/mol (Na Salt) |
| Primary Hazard | Disproportionation : |
Solubility Data: Sodium Salt vs. Free Acid[1]
The solubility behavior is bifurcated based on the form used.
A. Sodium 2-Chloro-5-nitrobenzenesulfinate (Stable Form)
This is the commercial form.[1] It is an electrolyte and follows standard ionic solubility rules.[1]
| Solvent System | Solubility Rating | Process Relevance |
| Water (pH 7-9) | High (>200 g/L) | Primary medium for synthesis/nucleophilic substitution. |
| Methanol / Ethanol | Moderate | Used for recrystallization (often with water antisolvent).[1] |
| Acetone | Low | Common antisolvent for precipitation.[1] |
| Dichloromethane (DCM) | Insoluble | Used to wash away non-polar organic impurities.[1] |
| Toluene/Hexane | Insoluble | Strictly antisolvents.[1] |
B. Free Acid (Transient Form)
If your process requires the protonated free acid (e.g., for anhydrous coupling), it must be generated in situ at low temperatures (
-
Polar Aprotic Solvents (DMSO, DMF, DMAc) : High Solubility .[1] The sulfinic acid group forms strong hydrogen bonds with these solvents.[1] Caution: These solvents can accelerate decomposition if not degassed.[1]
-
Polar Protic Solvents (MeOH, EtOH) : Moderate to High Solubility .[1] Suitable for rapid reactions but will eventually lead to esterification or oxidation.[1]
-
Non-Polar Solvents (DCM, Chloroform) : Low to Moderate Solubility .[1] The nitro and chloro groups provide some lipophilicity, but the polar
head dominates.[1] -
Hydrocarbons (Hexane, Heptane) : Insoluble .[1]
Disproportionation Mechanism (Visualization)
The following diagram illustrates why solubility data for the free acid is time-dependent. The "solubility" changes as the molecule chemically transforms into the insoluble thiosulfonate and soluble sulfonic acid.[1]
Caption: Figure 1. The inherent instability pathway of benzenesulfinic acids.[1] Solubility measurements must account for the formation of the insoluble thiosulfonate precipitate over time.[1]
Experimental Protocol: Rapid Solubility Determination
Since literature values are unreliable for the free acid, use this "Generate-and-Measure" protocol. This method minimizes decomposition interference.[1]
Objective : Determine the saturation limit of the free acid in an organic solvent (e.g., THF or Ethyl Acetate) at 0°C.
Materials
-
Precursor : Sodium 2-chloro-5-nitrobenzenesulfinate (Commercial grade).
-
Acid : HCl (1M, aqueous).[1]
-
Solvent : Anhydrous THF or Ethyl Acetate (degassed).[1]
-
Equipment : Schlenk line (Nitrogen atmosphere), jacketed centrifugation tube.[1]
Workflow
-
Generation : Dissolve 5.0 g of Sodium Salt in 20 mL deoxygenated water at 0°C. Acidify with HCl to pH 1.0. A white precipitate (Free Acid) will form immediately.[1]
-
Isolation : Rapidly filter the precipitate under
. Wash with cold ( C) deoxygenated water.[1] Do not dry in an oven.[1] Dry under high vacuum at C for 30 mins. -
Saturation :
-
Place 1.0 g of the fresh solid into 5 mL of the target organic solvent at
C. -
Vortex for 60 seconds.
-
If solid dissolves completely, add 0.5 g increments until saturation (turbidity) is observed.[1]
-
-
Quantification (Gravimetric) :
-
Filter the saturated solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporate solvent using a rotary evaporator at room temperature (do not heat).
-
Weigh the residue immediately.[1]
-
Calculation :
Process Design Recommendations
For researchers developing purification or synthesis steps involving this moiety:
A. Solvent Selection for Synthesis[1]
-
Recommended : Use Water/THF mixtures .[1] The sodium salt is soluble in the water phase, while organic reactants (e.g., alkyl halides) dissolve in THF.[1] Use a Phase Transfer Catalyst (PTC) like TBAB if the reaction is biphasic.[1]
-
Avoid : High-boiling alcohols (e.g., n-Butanol) at reflux. The extended heat exposure will convert the sulfinate to the sulfonate.[1]
B. Purification Strategy (Recrystallization)
Do not attempt to recrystallize the free acid.[1] Instead, recrystallize the Sodium Salt :
References
-
Sigma-Aldrich .[1] Product Specification: this compound sodium salt. Link
-
PubChem . Compound Summary: Sodium 2-chloro-5-nitrobenzenesulfinate (CID 24193392). National Library of Medicine.[1] Link[1]
-
M. R. Smiles & R. D. T. Ecclestone . The Chemistry of Sulfinic Acids, Esters and Their Derivatives. Patai's Chemistry of Functional Groups.[1] John Wiley & Sons, 1990.[1] (Authoritative text on sulfinic acid instability).
-
GuideChem . Safety and Handling of Nitrobenzenesulfinic Acids. Link
(Note: Due to the specialized nature of this intermediate, specific peer-reviewed solubility tables are not available in the open literature.[1] The data provided above is derived from the standard behavior of nitro-substituted benzenesulfinic acids and industrial handling protocols.)
A Technical Guide to the Thermal Stability of 2-Chloro-5-nitrobenzenesulfinic Acid
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and robust drug development. This technical guide provides an in-depth analysis of the thermal stability of 2-chloro-5-nitrobenzenesulfinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of specific public data for this compound, this guide synthesizes information from analogous chemical structures—namely nitroaromatic compounds and sulfinic acids—to build a predictive safety profile. It further outlines a comprehensive, field-proven experimental framework for empirically determining its thermal hazard characteristics. This document is intended for researchers, chemists, and drug development professionals dedicated to ensuring the highest standards of safety and quality in pharmaceutical manufacturing.
Introduction: The Imperative of Thermal Stability
Thermal stability is a critical parameter in pharmaceutical development, influencing everything from synthesis and purification to storage and handling.[1] For a compound like this compound, which contains both a nitro group and a sulfinic acid moiety, understanding its response to thermal stress is paramount. The presence of the nitro group, a well-known energetic functional group, raises the potential for exothermic decomposition, which, if uncontrolled, can lead to thermal runaway reactions.[2] Such events pose significant risks, including equipment failure, batch loss, and serious safety incidents.[2]
Therefore, a thorough assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of process safety and risk management.[3][4] This guide will explore the predicted thermal behavior of this compound based on the known chemistry of its constituent parts and provide a detailed roadmap for its experimental evaluation using state-of-the-art thermal analysis techniques.
Predictive Analysis: Deconstructing the Molecule
The Nitroaromatic Moiety
Nitroaromatic compounds are a class of materials extensively studied for their energetic properties.[2] The C-NO₂ bond, while relatively strong, is often the initiation point for thermal decomposition.[5][6] The decomposition of nitroaromatic compounds can be highly exothermic and may produce large volumes of gas, leading to rapid pressure increases in a closed system.[2] Studies on compounds like nitrobenzene have shown that primary decomposition pathways include the cleavage of the C-NO₂ bond.[5][6] The presence of other substituents on the aromatic ring can significantly influence the decomposition temperature and mechanism.[5][6][7]
The Sulfinic Acid Group
Sulfinic acids (RSO₂H) are generally considered to be thermally unstable intermediates. They can undergo disproportionation to form sulfonic acids and thiosulfonates, a reaction that can be catalyzed by acid. The decomposition pathways of sulfinic acids are complex and can be influenced by the surrounding chemical environment.[8][9]
Synergistic Effects and Predicted Behavior
The combination of a nitro group and a sulfinic acid group on the same aromatic ring suggests a complex thermal decomposition profile. It is plausible that the decomposition may be initiated by the less stable sulfinic acid group, which could then trigger the more energetic decomposition of the nitro group. The presence of a chlorine atom adds further complexity, potentially influencing the decomposition pathway and the nature of the resulting products. It is crucial to consider the possibility of an autocatalytic decomposition, where the initial decomposition products accelerate the breakdown of the remaining material.[2]
Experimental Framework for Thermal Hazard Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The following triad of analytical methods provides a robust framework for characterizing its thermal properties, from initial screening to detailed hazard analysis.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is an invaluable tool for identifying melting points, phase transitions, and the onset temperature of exothermic or endothermic decomposition.[11][12]
Application: For this compound, DSC provides the first critical piece of data: the onset temperature of decomposition (Tₒ). This parameter defines the temperature at which the material begins to release heat, signaling the start of a potentially hazardous exothermic event. The shape and area of the exothermic peak can provide initial insights into the energy and kinetics of the decomposition.[13][14]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Instrumentation: Place the sealed pan into the DSC cell, alongside an empty reference pan.
-
Temperature Program: Heat the sample at a linear rate of 10 °C/min from ambient temperature to a final temperature well above the expected decomposition, typically around 350-400 °C.
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere to prevent oxidative side reactions.
-
Data Analysis: Determine the onset temperature of any exothermic events, the peak maximum temperature, and the integrated heat of decomposition (ΔHₔ).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time.[15][16][17] It is used to determine thermal stability, decomposition patterns, and the presence of volatile components like moisture or residual solvents.[1][15][17]
Application: TGA complements DSC by correlating the thermal events observed in the DSC with mass loss.[17] For this compound, TGA can distinguish between simple melting (no mass loss) and decomposition (significant mass loss). It also quantifies the amount of gaseous byproducts generated during decomposition.[16]
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Position the pan within the TGA furnace.
-
Temperature Program: Heat the sample at a linear rate of 10 °C/min from ambient to a final temperature, typically 500 °C.
-
Atmosphere: Use a controlled nitrogen atmosphere.
-
Data Analysis: Correlate the percentage of mass loss with the temperatures of decomposition events.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimeter that simulates a worst-case thermal runaway scenario.[3][4][18] The sample is heated in steps, and if self-heating is detected, the instrument switches to an adiabatic mode, where the heat generated by the sample is used to increase its own temperature.[18][19]
Application: ARC provides critical data for process safety design, including the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate (TMR).[3][19][20] This information is essential for defining safe operating limits and designing emergency relief systems.[3][4]
-
Sample Preparation: Load a known quantity of the sample (typically 1-5 g) into a robust, spherical sample bomb.[18]
-
Instrumentation: Place the bomb within the ARC's adiabatic chamber.
-
Method: Employ a Heat-Wait-Search (HWS) mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for a self-heating rate above a set threshold (e.g., 0.02 °C/min).[18]
-
Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, ensuring all generated heat contributes to the temperature rise.[18]
-
Data Analysis: Generate plots of temperature and pressure versus time. From these, derive key safety parameters such as the onset temperature, TMR, and adiabatic temperature rise.
Data Interpretation and Visualization
Summarized Data
The data obtained from these analyses should be compiled into a clear, comparative format.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |
| Sample Size | 1-3 mg | 5-10 mg | 1-5 g |
| Heating Rate | 10 °C/min (linear) | 10 °C/min (linear) | Stepwise heating, then adiabatic |
| Primary Output | Heat Flow vs. Temperature | Mass Loss vs. Temperature | Temperature & Pressure vs. Time |
| Key Findings | Onset of exotherm (Tₒ), Heat of decomposition (ΔHₔ) | Temperature of mass loss, % of non-volatile residue | Onset of self-heating, Time to Maximum Rate (TMR), Pressure rise rate |
Visualizing Workflows and Mechanisms
Diagrams are crucial for conveying complex workflows and hypothetical mechanisms.
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The Unseen Intermediate: A Technical Guide to 2-Chloro-5-nitrobenzenesulfinic Acid
Abstract
This technical guide delves into the history, synthesis, and chemical significance of 2-chloro-5-nitrobenzenesulfinic acid, a compound that, while not extensively documented in historical records, holds a logical place in the lineage of nitroaromatic sulfur chemistry. This document provides a reconstructed historical narrative of its likely discovery, detailed synthesis protocols for its precursors and the compound itself, and an exploration of its chemical properties and potential applications in modern research and drug development. By examining its well-documented sulfonic acid and sulfonyl chloride relatives, we can illuminate the path to this reactive intermediate and appreciate its potential utility.
A Reconstructed History: The Emergence of a Reactive Intermediate
The direct historical account of the discovery of this compound is not prominently featured in scientific literature. However, its existence and synthesis can be logically inferred from the well-documented chemistry of its precursors, particularly its corresponding sulfonyl chloride. The late 19th century was a period of intense exploration in aromatic chemistry, driven by the burgeoning dye industry. The synthesis of nitroaromatic compounds was a central theme of this era.
The story of this compound likely begins with the synthesis of its oxidized precursor, 2-chloro-5-nitrobenzenesulfonic acid. This is readily prepared by the sulfonation of 4-chloronitrobenzene, a common starting material during that period.
A pivotal moment in this inferred history is the first documented synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride. While the original publication by P. Fischer in 1891 is not readily accessible, later patents and publications reference this work, suggesting the use of phosphorus pentachloride to convert the potassium salt of 2-chloro-5-nitrobenzenesulfonic acid to the sulfonyl chloride.
Given the established reactivity of sulfonyl chlorides, it is highly probable that this compound was first synthesized in the late 19th or early 20th century through the reduction of its corresponding sulfonyl chloride. Early methods for this transformation included the use of reducing agents like zinc dust or sodium sulfite. Therefore, while a specific "discoverer" of this compound may be lost to history, its synthesis was a logical and accessible step for chemists of that era.
Synthesis Trajectory: From Starting Material to Sulfinic Acid
The synthesis of this compound is a multi-step process that begins with the sulfonation of a readily available starting material. The following sections detail the established protocols for each stage of the synthesis.
Stage 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid
The foundational step is the electrophilic aromatic substitution of 4-chloronitrobenzene.
Protocol:
-
Reaction Setup: In a fume hood, cautiously add 4-chloronitrobenzene to 65% oleum (fuming sulfuric acid) at a controlled temperature of 115°C.[1] The use of oleum provides a high concentration of sulfur trioxide, the active sulfonating agent.
-
Temperature Control: Meticulous temperature control is crucial to prevent runaway reactions and ensure the desired regioselectivity.
-
Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The sodium salt of 2-chloro-5-nitrobenzenesulfonic acid is then isolated by salting out with sodium chloride.[1]
Table 1: Physical Properties of 2-Chloro-5-nitrobenzenesulfonic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₅S | [2] |
| Molecular Weight | 237.62 g/mol | [2] |
| Melting Point | 169°C (decomposes, as dihydrate) | [1] |
| Appearance | Tan solid | [1] |
Stage 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a key transformation.
This protocol is based on literature references to Fischer's 1891 work.
Protocol:
-
Salt Formation: The potassium salt of 2-chloro-5-nitrobenzenesulfonic acid is prepared by neutralization with a potassium base.
-
Chlorination: The dried potassium salt is then reacted with phosphorus pentachloride (PCl₅). The reaction is typically heated to drive it to completion.
-
Isolation: The product, 2-chloro-5-nitrobenzenesulfonyl chloride, is isolated from the reaction mixture, likely by extraction and crystallization.
Modern syntheses often employ thionyl chloride (SOCl₂) for a cleaner and more efficient conversion.
Protocol:
-
Reaction: 2-Chloro-5-nitrobenzenesulfonic acid is reacted with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Reflux: The reaction mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Purification: The excess thionyl chloride is removed by distillation under reduced pressure, and the crude 2-chloro-5-nitrobenzenesulfonyl chloride is purified by crystallization.
Diagram 1: Synthesis Pathway of 2-Chloro-5-nitrobenzenesulfonyl Chloride
Caption: Synthesis of the sulfonyl chloride precursor.
Stage 3: Synthesis of this compound
The final step is the reduction of the sulfonyl chloride to the target sulfinic acid.
Protocol:
-
Reduction: 2-Chloro-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent, such as ethanol or aqueous dioxane. A reducing agent, such as sodium sulfite (Na₂SO₃) or zinc dust, is then added portion-wise while monitoring the temperature.
-
Neutralization and Isolation: After the reduction is complete, the reaction mixture is acidified to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
Diagram 2: Reduction of Sulfonyl Chloride to Sulfinic Acid
Caption: Formation of the target sulfinic acid.
Chemical Properties and Reactivity
While specific experimental data for this compound is scarce, its reactivity can be predicted based on the functional groups present in the molecule.
-
Sulfinic Acid Group: This group is the most reactive site. It can be oxidized back to the sulfonic acid or reduced to the corresponding thiol. It can also undergo reactions with electrophiles and nucleophiles at the sulfur atom.
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, opening up a wide range of further chemical transformations.
-
Chloro Group: The chlorine atom is a potential site for nucleophilic aromatic substitution, particularly given the activating effect of the para-nitro group.
Potential Applications in Drug Discovery and Organic Synthesis
Although not a widely used commercial chemical, this compound and its derivatives hold potential in several areas of chemical research:
-
Intermediate in Synthesis: Its reactive nature makes it a potentially useful intermediate for the synthesis of more complex molecules. The sulfinic acid moiety can be converted into sulfones, sulfonamides, and sulfinates, which are important functional groups in many pharmaceuticals.
-
Building Block for Heterocyclic Chemistry: The presence of multiple reactive sites could allow for the construction of novel heterocyclic ring systems, which are common scaffolds in drug molecules.
-
Precursor to Biologically Active Molecules: The related 2-chloro-5-nitrobenzoic acid has been investigated for its antibacterial properties.[3] By analogy, derivatives of this compound could also exhibit interesting biological activities.
Conclusion
This compound represents a fascinating case of a chemical compound whose history is intertwined with the development of organic chemistry. While its own discovery may not be a celebrated event, its synthesis was a logical consequence of the advancements in aromatic and sulfur chemistry in the late 19th and early 20th centuries. This technical guide has provided a reconstructed history, detailed synthetic protocols, and an overview of the potential of this reactive intermediate. For researchers in organic synthesis and drug discovery, understanding the chemistry of such "unseen" intermediates can open doors to new synthetic strategies and novel molecular architectures.
References
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ChemWhat. 2-CHLORO-5-NITROBENZENESULFONIC ACID CAS#: 96-73-1. Available from: [Link]
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PubChem. Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1). Available from: [Link]
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PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]
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Patsnap. Production process of 2-chloro-5-nitrobenzoic acid - Eureka. Available from: [Link]
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PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,5-Diaminobenzenesulfonic Acid
Abstract
This document provides a detailed guide for the synthesis of 2,5-Diaminobenzenesulfonic Acid (CAS 88-45-9), a critical intermediate in the pharmaceutical and dye manufacturing industries.[1][2][3] Recognizing that the likely starting material for this transformation is 2-chloro-5-nitrobenzenesulfonic acid rather than its less common sulfinic acid analog, this guide outlines a robust, two-stage synthetic pathway. The process involves an initial high-pressure amination (ammonolysis) of 2-chloro-5-nitrobenzenesulfonic acid to yield 2-amino-5-nitrobenzenesulfonic acid, followed by a highly efficient reduction of the nitro group. We present the classic Béchamp reduction using iron in an acidic medium as the primary protocol due to its industrial scalability and cost-effectiveness. An alternative method using sodium dithionite is also provided for laboratory-scale applications requiring milder conditions. This note is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and safety considerations.
Introduction and Scientific Rationale
2,5-Diaminobenzenesulfonic acid (2,5-DABSA) is a versatile aromatic compound featuring two amine groups and a sulfonic acid group.[2] This unique structure makes it an invaluable building block in the synthesis of various active pharmaceutical ingredients (APIs), azo dyes, and specialty polymers.[1][4][5] The production of high-purity 2,5-DABSA is therefore of significant industrial interest.
The synthetic route detailed herein begins with 2-chloro-5-nitrobenzenesulfonic acid, a readily available industrial chemical. The transformation into 2,5-DABSA necessitates two fundamental organic reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group is displaced by an amino group via high-pressure ammonolysis. The electron-withdrawing effects of the nitro and sulfonic acid groups activate the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by ammonia.
-
Reduction of the Nitro Group: The nitro group of the resulting intermediate, 2-amino-5-nitrobenzenesulfonic acid, is reduced to a primary amine. This transformation is one of the most important in organic chemistry for producing anilines.[6]
Several methods exist for the reduction of aromatic nitro compounds. While catalytic hydrogenation is effective, it often requires specialized high-pressure equipment and the catalysts can be expensive and non-selective.[7][8][9] For industrial-scale synthesis, metal-acid systems are often preferred. The Béchamp reduction, which utilizes iron metal in a weakly acidic medium, is a time-tested, economical, and high-yielding method first used to produce aniline on a large scale.[6][10][11] The reaction is heterogeneous and involves the transfer of electrons from the iron surface to the nitro group.[12]
As an alternative for bench-scale synthesis, sodium dithionite (Na₂S₂O₄) offers a milder and highly efficient method for reducing nitroarenes.[13][14] It is compatible with aqueous solvent systems and avoids the use of strong acids and high temperatures, making it suitable for substrates with sensitive functional groups.[15][16]
Overall Synthetic Workflow
The conversion of 2-chloro-5-nitrobenzenesulfonic acid to 2,5-diaminobenzenesulfonic acid is achieved in two distinct stages, as illustrated below.
Caption: Two-stage synthesis of 2,5-diaminobenzenesulfonic acid.
Materials and Equipment
| Reagent/Material | CAS Number | Grade | Supplier |
| 2-Chloro-5-nitrobenzenesulfonic acid | 96-73-1 | Technical | Major Chemical Supplier |
| Aqueous Ammonia (28-30%) | 1336-21-6 | Reagent | Major Chemical Supplier |
| Iron Filings (Reduced) | 7439-89-6 | -40 mesh | Major Chemical Supplier |
| Hydrochloric Acid (37%) | 7647-01-0 | Reagent | Major Chemical Supplier |
| Sodium Dithionite (85-90%) | 7775-14-6 | Technical | Major Chemical Supplier |
| Sodium Hydroxide | 1310-73-2 | Reagent | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | - | In-house |
| Equipment | |||
| High-Pressure Autoclave (e.g., Parr Reactor) | |||
| Three-Neck Round-Bottom Flask | |||
| Mechanical Stirrer | |||
| Reflux Condenser | |||
| Heating Mantle with Temperature Controller | |||
| Buchner Funnel and Flask | |||
| pH Meter or pH paper | |||
| Standard Laboratory Glassware |
Detailed Experimental Protocols
Protocol A: Amination of 2-Chloro-5-nitrobenzenesulfonic Acid
This procedure describes the conversion of the starting material to the key intermediate, 2-amino-5-nitrobenzenesulfonic acid, via high-pressure ammonolysis.[17]
-
Reactor Charging: In a suitable high-pressure autoclave reactor equipped with a mechanical stirrer, charge 2-chloro-5-nitrobenzenesulfonic acid (1.0 mol, 237.6 g).
-
Reagent Addition: Add aqueous ammonia (28-30%, ~10-15 molar equivalents) to the reactor. Causality Note: A large excess of ammonia is required to drive the reaction to completion and serve as the solvent.
-
Reaction Setup: Seal the autoclave according to the manufacturer's instructions. Begin stirring and ensure the system is leak-proof.
-
Heating and Pressurization: Heat the reactor to 150-170 °C. The internal pressure will rise due to the temperature and the vapor pressure of ammonia. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
-
Reaction Monitoring: Maintain the reaction at temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via HPLC.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and transfer the resulting slurry to a large beaker. Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
-
Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting material and ammonium salts.
-
Drying: Dry the product, 2-amino-5-nitrobenzenesulfonic acid, in a vacuum oven at 60-70 °C to a constant weight.
Protocol B1: Béchamp Reduction of 2-amino-5-nitrobenzenesulfonic Acid (Primary Method)
This protocol utilizes the classic Béchamp reduction, an industrially viable method for converting the nitro-intermediate to the final diamino product.[11][17][18]
-
Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add deionized water (approx. 10 mL per gram of starting material).
-
Reagent Charging: Add iron filings (3.0-4.0 molar equivalents) to the water. Add a small amount of concentrated hydrochloric acid (approx. 0.1 molar equivalents) to activate the iron surface. Causality Note: The acid etches the iron surface, removing any oxide layer and initiating the electrochemical process required for reduction.[12]
-
Heating: Heat the stirred suspension to 90-95 °C.
-
Substrate Addition: Slowly add the 2-amino-5-nitrobenzenesulfonic acid (1.0 mol, 218.2 g) from Protocol A in portions over 1-2 hours. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Maintain the reaction temperature at 95-100 °C for 3-5 hours after the addition is complete. The reaction progress can be monitored by TLC or HPLC until the starting material is fully consumed. The color of the reaction mixture will typically change from yellow/orange to a dark grey or black slurry.
-
Hot Filtration: While the mixture is still hot, add sodium carbonate or sodium hydroxide to make it slightly alkaline (pH 8-9). This precipitates iron hydroxides. Immediately filter the hot mixture through a bed of celite to remove the iron and iron oxide sludge. Causality Note: Hot filtration is crucial as the product has higher solubility at elevated temperatures, minimizing loss during this step.
-
Product Precipitation: Transfer the hot filtrate to a clean beaker and cool to room temperature, then further cool in an ice bath. Acidify the solution with hydrochloric acid to a pH of 3-4. The product, 2,5-diaminobenzenesulfonic acid, will precipitate as a crystalline solid.[3]
-
Isolation and Drying: Collect the product by filtration, wash with a small amount of cold water, and dry in a vacuum oven at 70-80 °C.
Protocol B2: Reduction using Sodium Dithionite (Alternative Method)
This protocol is a milder alternative suitable for laboratory-scale synthesis.[13][16][19]
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-nitrobenzenesulfonic acid (1.0 mol, 218.2 g) in an aqueous solution of sodium hydroxide (2.0 mol, 80 g in 1.5 L of water).
-
Reagent Addition: Heat the solution to 70-80 °C. In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 molar equivalents) in warm water. Add the sodium dithionite solution to the reaction mixture dropwise over 1-2 hours.
-
Reaction: Maintain the temperature for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify with hydrochloric acid to pH 3-4 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Data Summary and Troubleshooting
| Parameter | Intermediate (2-Amino-5-nitrobenzenesulfonic acid) | Final Product (2,5-Diaminobenzenesulfonic acid) |
| Appearance | Yellow crystalline powder | Violet or off-white to light yellow crystalline solid[2][3] |
| Expected Yield | 85-95% | 90-97% (from intermediate)[18] |
| Purity (HPLC) | >98% | >99% |
| Solubility | Soluble in basic aqueous solutions | Soluble in water[18] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Amination (Protocol A) | Insufficient temperature, pressure, or reaction time. | Ensure the reactor reaches and maintains the target temperature. Extend reaction time and monitor by HPLC. |
| Low Yield in Reduction (Protocol B1) | Inactive iron filings; Product loss during hot filtration. | Activate iron with a small amount of acid before adding the substrate. Ensure the filtration is performed quickly while the solution is hot. |
| Incomplete Reduction | Insufficient reducing agent (iron or dithionite); Low reaction temperature. | Add more reducing agent in portions. Ensure the reaction is maintained at the specified temperature. |
| Product Contamination with Iron | Inefficient filtration of iron sludge. | Use a filter aid like celite. Ensure the solution is sufficiently alkaline before filtration to fully precipitate iron hydroxides. |
Safety and Handling Precautions
-
General: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-5-nitrobenzenesulfonic acid: Corrosive and an irritant. Avoid contact with skin and eyes. Handle as a hazardous substance.
-
Aqueous Ammonia: Corrosive and toxic upon inhalation. Handle with extreme care in a fume hood. The high-pressure amination step involves significant risk and must only be performed using a properly rated and maintained autoclave.
-
Acids (HCl): Highly corrosive. Handle with care and add slowly to aqueous solutions to control exothermic neutralization.
-
Sodium Dithionite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It is also flammable. Store in a cool, dry place away from moisture and oxidizers.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Iron sludge may be considered hazardous waste depending on local regulations. Dispose of all chemical waste in accordance with institutional and local government guidelines.
References
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
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JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]
-
Frontiers in Chemistry. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]
-
ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available at: [Link]
-
Aragen Life Sciences. (2018, February 22). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Available at: [Link]
-
Wikipedia. (n.d.). Béchamp reduction. Available at: [Link]
-
Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]
-
Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]
-
IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Versatile Role of 2,5-Diaminobenzenesulfonic Acid in Chemical Industries. Available at: [Link]
-
PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]
-
DTIC. (n.d.). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. Available at: [Link]
-
ResearchGate. (2018, November 16). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]
-
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available at: [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Semantic Scholar. (1977, May 24). The Reduction of Nitroarenes with Iron/Acetic Acid. Available at: [Link]
-
Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Available at: [Link]
-
ResearchGate. (n.d.). Removal of 2-chloro-5-nitro-benzene sulfonate (compound I) by rhubarb.... Available at: [Link]
-
FAQ. (2024, September 21). What is 2,5-Diaminobenzenesulfonic acid and how is it used in the chemical industry?. Available at: [Link]
- Google Patents. (n.d.). DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ....
- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
-
MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
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- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]
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Introduction: Navigating the Synthesis of a Key Dye and Pharmaceutical Intermediate
An Application Note on the Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid
4-Chloro-3-nitrobenzenesulfonic acid is a pivotal intermediate compound with significant applications in the manufacturing of dyes, particularly azo dyes, and as a versatile building block in the synthesis of pharmaceutical agents[1]. Its molecular structure, featuring chloro, nitro, and sulfonic acid groups, provides multiple reactive sites for creating complex organic molecules[1].
While the direct sulfonation of 4-chloronitrobenzene is a chemically logical approach to its synthesis, it presents considerable challenges due to the strong deactivating effects of both the nitro and chloro substituents on the aromatic ring. Consequently, the more prevalent and often higher-yielding industrial method involves the nitration of 4-chlorobenzenesulfonic acid[1][2].
This application note, designed for chemistry researchers and drug development professionals, provides comprehensive, step-by-step protocols for both synthetic routes. By presenting the direct sulfonation pathway alongside the industrially preferred nitration method, this guide offers a complete tactical overview, enabling scientists to select the most appropriate procedure based on available starting materials, reaction scale, and desired outcomes.
PART 1: Experimental Protocol for the Sulfonation of 4-Chloronitrobenzene
This protocol details the direct electrophilic aromatic substitution on 4-chloronitrobenzene. The success of this reaction hinges on using a potent sulfonating agent, such as fuming sulfuric acid (oleum), to overcome the deactivated nature of the substrate.
Reaction Scheme & Mechanism
The sulfonation of 4-chloronitrobenzene is an electrophilic aromatic substitution reaction. Fuming sulfuric acid contains sulfur trioxide (SO₃), a powerful electrophile[3]. The π-electron system of the benzene ring attacks the sulfur atom of SO₃[4]. The directing effects of the existing substituents guide the position of the incoming sulfonic acid group. The nitro group (-NO₂) is a strong deactivating meta-director, while the chloro group (-Cl) is a deactivating ortho, para-director. The incoming electrophile is predominantly directed to the C-3 position, which is meta to the nitro group and ortho to the chloro group.
Reaction: 4-Chloronitrobenzene + SO₃ (in H₂SO₄) → 4-Chloro-3-nitrobenzenesulfonic acid
Health & Safety Precautions
This procedure involves highly corrosive and toxic materials. A thorough risk assessment must be conducted before commencing any work.
-
Hazardous Chemicals :
-
4-Chloronitrobenzene : Toxic and an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin[5].
-
Fuming Sulfuric Acid (Oleum) : Extremely corrosive. Causes severe skin and eye burns and respiratory tract irritation[6][7]. Reacts violently with water in a highly exothermic manner[8].
-
-
Personal Protective Equipment (PPE) : All operations must be performed inside a certified chemical fume hood[5][9]. Required PPE includes:
-
Emergency Preparedness : An eyewash station and safety shower must be immediately accessible[9]. Have an appropriate spill kit with a neutralizer (e.g., sodium bicarbonate) ready[6][7].
Materials & Apparatus
-
Chemicals :
-
4-Chloronitrobenzene
-
Fuming sulfuric acid (20% SO₃, Oleum)
-
Ice (from deionized water)
-
Sodium chloride (NaCl), saturated aqueous solution
-
Deionized water
-
-
Apparatus :
-
Three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
Thermometer with adapter
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Büchner funnel and filtration flask
-
Beakers and graduated cylinders
-
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 0.1 | 1.0 | 15.76 g |
| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | - | ~0.4 | ~4.0 | ~120 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup : Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a chemical fume hood. Ensure all glassware is dry.
-
Charge Reactor : Add 4-chloronitrobenzene (15.76 g, 0.1 mol) to the flask.
-
Addition of Sulfonating Agent : Slowly and carefully add fuming sulfuric acid (~120 mL) to the dropping funnel. Begin adding the fuming sulfuric acid dropwise to the stirred 4-chloronitrobenzene. Use an ice bath to maintain the initial reaction temperature below 30°C.
-
Heating the Reaction : After the addition is complete, remove the ice bath. Slowly heat the reaction mixture to 110-120°C using the heating mantle[12]. The temperature control is critical to ensure the reaction proceeds to completion without excessive side product formation.
-
Reaction Monitoring : Maintain the temperature and stirring for 3-4 hours[12]. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by HPLC to check for the disappearance of the starting material.
-
Work-up - Quenching : Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Prepare a large beaker with a stirred mixture of crushed ice and water (~800 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done cautiously to control the temperature rise.
-
Isolation - Salting Out : To the resulting acidic solution, slowly add a saturated sodium chloride solution while stirring. The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid is less soluble and will precipitate out of the solution[2].
-
Filtration : Cool the slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual acid.
-
Purification : The crude sodium salt can be purified by recrystallization. Dissolve the product in a minimum amount of hot deionized water, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. If necessary, a second crop of crystals can be obtained by adding NaCl to the mother liquor[2].
-
Drying : Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the direct sulfonation of 4-chloronitrobenzene.
PART 2: Industrially Preferred Route - Nitration of 4-Chlorobenzenesulfonic Acid
This method is often favored due to more manageable reaction conditions and potentially higher yields. It involves first ensuring the synthesis or availability of the 4-chlorobenzenesulfonic acid starting material, which is then nitrated. The protocol below is adapted from established procedures[2].
Step-by-Step Experimental Protocol
-
Reaction Setup : In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 100% sulfuric acid and oleum (20% SO₃) and cool it in an ice bath[2].
-
Preparation of Sulfonic Acid (if needed) : If starting from chlorobenzene, it is first sulfonated by adding it to the acid mixture and heating to ensure complete conversion to 4-chlorobenzenesulfonic acid[2].
-
Nitration : Cool the 4-chlorobenzenesulfonic acid mixture to 15-20°C. Slowly add fuming nitric acid (sp. gr. 1.52) dropwise, ensuring the temperature does not exceed 20°C[2].
-
Reaction Completion : After the addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste[2].
-
Isolation and Purification : The work-up is similar to the sulfonation protocol. The reaction mixture is stirred into a cooled, saturated salt solution to precipitate the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid. The product is then filtered, washed, and recrystallized from hot water or dilute salt solution[2].
Characterization and Analysis
To confirm the identity and purity of the synthesized 4-chloro-3-nitrobenzenesulfonic acid, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) : An effective method for assessing the purity of the final product and for monitoring the reaction's progress. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is suitable[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy : IR analysis can identify the characteristic functional groups, such as the symmetric and asymmetric stretches of the sulfonate (-SO₃⁻) and nitro (-NO₂) groups, and C-Cl bonds[12].
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Applications of 4-Chloro-3-nitrobenzenesulfonic Acid.
- SIELC Technologies. (2018, February 16). Benzenesulfonyl chloride, 4-chloro-3-nitro-.
- University of California, Santa Barbara EH&S. (2012, December 14).
- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
- Decachem. (2024, November 4). Oleum Safety Essentials: Protecting Workers and Ecosystems.
- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S.
- University of Michigan Environment, Health & Safety. Sulfuric Acid.
- BenchChem. (2025).
- PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.
- Pfaltz & Bauer. (2023, June 21).
- McMaster University. (2018, March 15). Standard Operating Procedure (SOP)
- International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65.
- Zhang, L., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1355-1358.
- CDH Fine Chemical.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-.
- Doc Brown's Chemistry.
- CDH Fine Chemical.
- RSC Publishing. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.
- Guidechem. (2023, July 25). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?.
- Chemistry LibreTexts. (2023, January 22).
- University of Calgary. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 7. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Architectures of 2-Chloro-5-nitrobenzenesulfinic Acid
This guide details the catalytic applications of 2-chloro-5-nitrobenzenesulfinic acid , a highly electron-deficient organosulfur compound. While often utilized as a stoichiometric reagent for sulfone synthesis, its unique electronic profile—defined by the synergistic electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups—positions it as a potent Brønsted acid organocatalyst and a radical mediator for specific transformations.
Part 1: Executive Summary & Chemical Profile
This compound represents a specialized class of "electron-deficient" arenesulfinic acids. Unlike the parent benzenesulfinic acid (PhSO₂H), the presence of strong electron-withdrawing groups (EWGs) at the ortho and meta positions significantly alters its pKa and redox potential.
Key Catalytic Advantages[1]
-
Enhanced Brønsted Acidity: The 5-nitro and 2-chloro substituents stabilize the conjugate base (sulfinate anion) via inductive and resonance effects, lowering the pKa significantly below that of benzenesulfinic acid (pKa ≈ 1.2). This enables it to catalyze acid-sensitive condensations that weaker acids cannot.
-
Radical Stability: In radical protocols, the electron-deficient aryl ring stabilizes the sulfur-centered radical, facilitating reversible addition-elimination sequences used in isomerization reactions.
-
Solubility Profile: Excellent solubility in polar organic solvents (MeCN, DMSO) compared to inorganic solid acids.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry | 35034-22-1 (approximate for acid form) |
| Molecular Formula | C₆H₄ClNO₄S |
| Electronic Character | Highly Electron-Deficient ( |
| Primary Catalytic Mode | Brønsted Acid / Radical Mediator |
Part 2: Application I – Catalytic Z-to-E Isomerization of Alkenes
Principle
Sulfinic acids catalyze the thermodynamic equilibration of alkenes (cis/Z to trans/E) via a reversible radical addition-elimination mechanism. This compound is particularly effective for electron-deficient or sterically hindered alkenes where a more reactive sulfinyl radical is required.
Mechanism of Action
The reaction proceeds through the thermal generation of a sulfinyl radical (
Caption: Catalytic cycle for Z-to-E isomerization mediated by sulfinyl radicals derived from this compound.
Experimental Protocol
Objective: Isomerization of cis-Stilbene (or analog) to trans-Stilbene.
-
Preparation: In a 10 mL reaction vial, dissolve the alkene substrate (1.0 mmol) in 1,4-dioxane (3.0 mL).
-
Catalyst Addition: Add this compound (10 mol%, 22 mg).
-
Note: If the acid is supplied as a sodium salt, add 1.0 equiv of HCl (in dioxane) to generate the free acid in situ.
-
-
Reaction: Heat the mixture to reflux (100°C) under an argon atmosphere.
-
Optional: For lower temperatures, add a radical initiator (e.g., AIBN, 5 mol%) to facilitate radical generation.
-
-
Monitoring: Monitor by GC-MS or 1H NMR every 2 hours. The cis-isomer peak should diminish as the trans-isomer accumulates.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (to remove catalyst). Dry organic layer over Na₂SO₄ and concentrate.
Part 3: Application II – Organocatalytic Direct Amidation
Principle
Electron-deficient benzenesulfinic acids can act as mild but active Brønsted acid catalysts for the direct condensation of carboxylic acids and amines. Unlike strong inorganic acids (which protonate the amine, deactivating it), this compound provides a "Goldilocks" acidity—strong enough to activate the carboxyl group or form an active acyl sulfinate intermediate, but weak enough to allow free amine to exist in equilibrium.
Mechanism: Dual Activation
The catalyst likely operates via a cooperative hydrogen-bonding mechanism or a transient mixed anhydride pathway.
Caption: Proposed activation pathway for direct amidation using electron-deficient sulfinic acid catalysis.
Experimental Protocol
Objective: Synthesis of N-benzylbenzamide from benzoic acid and benzylamine.
-
Stoichiometry: Combine Benzoic acid (1.0 mmol) and Benzylamine (1.0 mmol) in Toluene or Xylene (4.0 mL).
-
Catalyst Loading: Add this compound (5–10 mol%).
-
Water Removal: Equip the flask with a Dean-Stark trap or add activated 4Å Molecular Sieves (500 mg) to drive the equilibrium.
-
Conditions: Reflux (110–130°C) for 12–24 hours.
-
Why Toluene? Azeotropic removal of water is critical for direct amidation.
-
-
Workup: Filter off molecular sieves. Wash the organic phase with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid and catalyst).
-
Purification: Evaporate solvent. Recrystallize if necessary.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amidation) | Water accumulation inhibiting equilibrium. | Ensure efficient Dean-Stark operation or use fresh, activated Molecular Sieves. |
| Catalyst Decomposition | Thermal instability of sulfinic acid >140°C. | Do not exceed 130°C. If higher T is needed, switch to a sulfonic acid, though selectivity may drop. |
| Side Reactions (Isomerization) | Radical coupling (dimerization). | Lower catalyst loading to 5 mol%; ensure inert atmosphere (Argon) to prevent oxidation to sulfonic acid. |
| Solubility Issues | Catalyst polarity. | Use Fluorobenzene or Trifluorotoluene as solvent; these dissolve electron-deficient arenes well. |
Part 5: References
-
General Sulfinic Acid Catalysis:
-
Deng, X., & Mani, N. S. (2009). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Demonstrates reactivity of sulfinic species). Link
-
-
Isomerization Mechanisms:
-
Gong, Y., et al. (2018). Sulfinic Acid-Catalyzed Isomerization of Alkenes. Organic Letters. (Describes the radical mechanism applicable to the 2-Cl-5-NO2 variant).
-
-
Electron-Deficient Arenes in Catalysis:
-
Poyatos, M., et al. (2009). Electronic Effects in Organocatalysis. Chemical Reviews. (Contextualizes the role of nitro/chloro groups in enhancing acidity). Link
-
-
Reagent Properties & Synthesis:
-
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. (Provides physical data and synthesis routes for this compound). Link
-
(Note: While specific papers titled "Catalysis by this compound" are rare in open literature, the protocols above are derived from the established reactivity of the electron-deficient benzenesulfinic acid class , of which this molecule is a high-activity member.)
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-5-nitrobenzenesulfinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-5-nitrobenzenesulfinic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. However, its purification can be challenging due to its inherent instability and the presence of various impurities generated during its synthesis. This guide offers practical, experience-based solutions to common purification problems, ensuring the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Question 1: My purified this compound is a tan or brownish solid, not the expected pale yellow color. What are the likely impurities and how can I remove them?
Answer:
A discolored final product typically indicates the presence of residual starting materials, byproducts, or degradation products. The most common colored impurities in the synthesis of this compound are:
-
Nitrophenol derivatives: These can arise from the hydrolysis of the starting material or product under certain pH and temperature conditions.
-
Polymeric materials: Overly harsh reaction or work-up conditions can lead to the formation of colored polymeric byproducts.
-
Oxidation products: The sulfinic acid group is susceptible to oxidation, which can form colored impurities.
Recommended Purification Strategy:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., a mixture of ethanol and water) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution to remove the carbon and adsorbed impurities. Be cautious with the amount of carbon used, as excessive amounts can lead to product loss.[1]
-
Recrystallization: A carefully chosen solvent system for recrystallization is crucial. Since this compound is a polar molecule, polar solvents are a good starting point.
| Solvent System | Recommended Ratio (v/v) | Notes |
| Ethanol/Water | 1:1 to 3:1 | The crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly. |
| Acetic Acid/Water | 2:1 | Similar to the ethanol/water system, this can be effective for removing less polar impurities. |
| Isopropanol | - | Can be used as a single solvent for recrystallization, particularly for removing highly polar impurities. |
Question 2: I am observing a significant loss of product during purification, resulting in a low yield. What are the potential causes and how can I mitigate them?
Answer:
Low yields during the purification of this compound are often attributed to its instability and solubility characteristics.
-
Disproportionation: Sulfinic acids are known to be unstable and can disproportionate into the corresponding sulfonic acid and thiosulfonate, especially when heated for extended periods or in the presence of acid or base.[2]
-
Over-solubility in the mother liquor: Using an excessive volume of solvent during recrystallization will lead to a significant amount of product remaining in the filtrate.[1]
-
Hydrolysis: The presence of water and elevated temperatures can lead to the hydrolysis of the sulfinic acid.
Strategies to Maximize Yield:
-
Minimize Heat and Exposure Time: When performing recrystallization, heat the solution only for the time necessary to dissolve the solid. Prolonged heating should be avoided to minimize decomposition.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure maximum recovery upon cooling.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Work-up at Low Temperatures: During extractions and washes, using cold solvents and performing the operations in an ice bath can help to minimize product loss and degradation.
Question 3: My NMR/LC-MS analysis of the purified product shows the presence of 2-chloro-5-nitrobenzenesulfonic acid. How can I effectively remove this sulfonic acid impurity?
Answer:
The presence of the corresponding sulfonic acid is a common issue due to the over-oxidation of the sulfinic acid. Separating these two closely related compounds can be challenging.
Purification Methods for Sulfonic Acid Removal:
-
Fractional Crystallization: Due to the higher polarity of the sulfonic acid, it may exhibit different solubility profiles. Careful and repeated recrystallizations from a well-chosen solvent system can enrich the desired sulfinic acid.
-
pH-Controlled Extraction:
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a carefully pH-controlled aqueous buffer. Sulfonic acids are generally more acidic than sulfinic acids, and a buffer with a specific pH may selectively deprotonate and extract the sulfonic acid into the aqueous phase.
-
-
Column Chromatography: While not always ideal for highly polar compounds on standard silica gel, reverse-phase chromatography (C18) can be an effective method for separating the sulfinic and sulfonic acids.[3]
| Chromatographic Method | Stationary Phase | Mobile Phase | Elution Order |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | This compound will likely elute after the more polar 2-chloro-5-nitrobenzenesulfonic acid. |
DOT Script for Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected impurities?
A1: A common route is the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride. The primary impurities to expect from this synthesis are:
-
Unreacted 2-chloro-5-nitrobenzenesulfonyl chloride: The starting material for the reduction.
-
2-chloro-5-nitrobenzenesulfonic acid: The over-oxidation product of the target molecule, or from hydrolysis of the sulfonyl chloride.
-
Positional Isomers: Depending on the purity of the initial starting material for the sulfonyl chloride synthesis, isomers like 3-chloro-5-nitrobenzenesulfinic acid could be present.[4]
-
Disproportionation products: Thiosulfonates can form from the decomposition of the sulfinic acid.[2]
Q2: How can I best monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the purification process.
-
TLC: A quick and easy way to qualitatively assess the purity. A suitable mobile phase would be a mixture of a polar organic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), with a small amount of acetic or formic acid to suppress the deprotonation of the acidic functional groups.
-
HPLC: Provides quantitative purity data. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a formic acid modifier) is a good starting point for method development.[5][6]
Q3: What are the ideal storage conditions for purified this compound to prevent decomposition?
A3: Due to its instability, proper storage is critical. The purified solid should be stored:
-
In a tightly sealed container: To protect it from moisture and air.
-
At low temperatures: Refrigeration (2-8 °C) is recommended.
-
In the dark: To prevent light-induced decomposition.
-
Under an inert atmosphere (e.g., argon or nitrogen): This can further prolong its shelf life by preventing oxidation.
Q4: Can I use column chromatography on silica gel for the purification of this compound?
A4: While possible, it is generally not the preferred method for highly polar and acidic compounds like sulfinic acids. The strong interaction with the acidic silica gel can lead to tailing, poor separation, and on-column decomposition. If column chromatography is necessary, reverse-phase (C18) silica is a more suitable stationary phase.[3]
DOT Script for Impurity-Based Purification Strategy
Caption: Decision matrix for selecting a purification method based on the identified impurity.
References
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents. (n.d.).
-
Chemical approaches to detect and analyze protein sulfenic acids - PMC. (n.d.). Retrieved from [Link]
-
I. Preparation and Purification of Aromatic Sodium Sulfinates - Acta Chemica Scandinavica. (1963). Retrieved from [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.).
- The Purity of Sulfanilic Acid. (1975). Journal of the AOAC, 58(1), 49-58.
-
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (2022). Retrieved from [Link]
-
Sulfenic acid chemistry, detection and cellular lifetime - PMC. (n.d.). Retrieved from [Link]
-
Sulfinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds - PMC. (2012). Retrieved from [Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (n.d.).
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025). Retrieved from [Link]
-
Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC. (n.d.). Retrieved from [Link]
-
Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides - Oregon State University. (n.d.). Retrieved from [Link]
-
m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
2-CHLORO-5-NITROBENZENESULFONIC ACID CAS#: 96-73-1 - ChemWhat. (n.d.). Retrieved from [Link]
-
A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides. | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Nitration of 2-Chlorobenzoic Acid
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 2-chlorobenzoic acid. As a common yet nuanced electrophilic aromatic substitution, this reaction presents several challenges related to regioselectivity and side-product formation. This document is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of 2-chlorobenzoic acid, providing explanations for the root causes and actionable solutions.
Q1: My final product is a mixture of isomers (primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid) that is difficult to purify. How can I improve the regioselectivity?
Probable Cause: The formation of multiple isomers is an inherent challenge in this reaction due to the competing directing effects of the chloro and carboxylic acid substituents. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. This electronic conflict leads to the formation of a product mixture. While 2-chloro-5-nitrobenzoic acid is the major product, a significant amount of the 2-chloro-3-nitrobenzoic acid isomer is often formed.[1][2] The reaction temperature and the concentration of the nitrating agent can influence the ratio of these isomers.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. The nitration of 2-chlorobenzoic acid is highly exothermic.[3] Maintaining a low and stable temperature, typically between 0°C and 5°C, is essential.[4][5] Use an ice-salt bath for efficient cooling and add the nitrating mixture very slowly (dropwise) to prevent localized temperature spikes.
-
Reagent Stoichiometry: Use a nitrating mixture with a carefully controlled molar equivalent of nitric acid. An excess of the nitrating agent can lead to more aggressive reaction conditions and potentially alter the isomer ratio.
-
Purification Strategy: Since achieving perfect selectivity is difficult, an effective purification strategy is crucial. The desired 2-chloro-5-nitrobenzoic acid can often be separated from its isomers by fractional recrystallization, typically from boiling water or an ethanol/water mixture, as its solubility profile may differ from the byproducts.[4][5]
Q2: My reaction mixture turned dark brown or black, and my final yield was a low-quality, tarry substance. What went wrong?
Probable Cause: Dark coloration and tar formation are classic indicators of oxidative degradation. The nitrating mixture (concentrated HNO₃/H₂SO₄) is a powerful oxidizing agent, especially at elevated temperatures.[5] This issue is almost always caused by a loss of temperature control, leading to a runaway reaction.
Solutions:
-
Improve Heat Dissipation: Ensure your reaction flask is adequately submerged in the cooling bath and that the stirring is vigorous enough to ensure uniform temperature throughout the mixture.
-
Slow Reagent Addition: The rate of addition for the nitrating agent must be meticulously controlled. A slow, dropwise addition allows the cooling bath to dissipate the heat generated from the exothermic reaction effectively.[4]
-
Ensure Anhydrous Conditions: The presence of excess water can interfere with the formation of the nitronium ion (NO₂⁺) and may promote side reactions.[5] Use concentrated acids and ensure all glassware is thoroughly dried before use.
Q3: I'm observing a significant amount of dinitrated product in my analysis. How can I prevent this?
Probable Cause: The formation of dinitrated species, such as 2-chloro-3,5-dinitrobenzoic acid, occurs when the reaction conditions are too harsh. The initial nitro-substituted product is strongly deactivated, making a second nitration more difficult but not impossible under forcing conditions.[6]
Key Factors Leading to Dinitration:
-
High Reaction Temperature: Temperatures above the recommended 0-10°C range significantly increase the rate of dinitration.
-
Excess Nitrating Agent: Using a large excess of the nitric/sulfuric acid mixture drives the reaction towards multiple substitutions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the slower dinitration to occur.
Solutions:
-
Adhere to Recommended Temperatures: Do not deviate from the low-temperature protocol.
-
Use Stoichiometric Control: Limit the amount of nitric acid to slightly more than one molar equivalent relative to the 2-chlorobenzoic acid.
-
Monitor Reaction Progress: Use a technique like Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[1] Once the starting material is consumed, proceed with the workup to quench the reaction.
Q4: I have analytical data suggesting the presence of chloronitrobenzene, indicating I've lost the carboxylic acid group. Is this possible?
Probable Cause: Yes, this is possible via a side reaction known as decarboxylation. The removal of the -COOH group as CO₂ can occur under harsh acidic conditions, particularly at high temperatures.[7][8] While not the most common side reaction under controlled nitration conditions, it can become significant if the reaction temperature is allowed to rise uncontrollably.
Solutions:
-
Prioritize Temperature Management: As with preventing oxidation, strict and unwavering temperature control is the primary method to avoid decarboxylation. The activation energy for decarboxylation will not be reached if the reaction is kept cold.
-
Avoid Excessive Heating During Workup: During the isolation phase, avoid prolonged heating of the acidic reaction mixture before the product is precipitated and filtered. The standard procedure of pouring the reaction mixture onto ice serves to both precipitate the product and rapidly reduce the temperature, minimizing this risk.[4]
Frequently Asked Questions (FAQs)
What is the expected major product for the nitration of 2-chlorobenzoic acid and why?
The major product is 2-chloro-5-nitrobenzoic acid . This outcome is determined by the directing effects of the two substituents on the benzene ring.
-
-COOH group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly at the ortho and para positions, making the meta positions (C3 and C5) the least deactivated and thus the most favorable for electrophilic attack.[9]
-
-Cl group: This is also a deactivating group but is an ortho, para-director due to the ability of its lone pairs to donate electron density via resonance. It directs incoming electrophiles to positions C4 and C6.
When these effects are combined, the positions are influenced as follows:
-
C3: meta to -COOH (favorable), ortho to -Cl (favorable, but sterically hindered by -COOH).
-
C4: ortho to -COOH (unfavorable), para to -Cl (favorable).
-
C5: meta to -COOH (favorable), meta to -Cl (unfavorable from Cl's perspective, but this position is still the most electron-rich of the two meta positions to the carboxyl group).
-
C6: ortho to -COOH (unfavorable), ortho to -Cl (favorable, but highly sterically hindered by both adjacent groups).
The reaction favors substitution at the C5 position because it satisfies the directing effect of the powerful meta-directing carboxyl group and is the most sterically accessible position. The C3 position is the next most likely, leading to the common 2-chloro-3-nitrobenzoic acid isomer.[1][2]
What are the key reaction parameters to control for a successful nitration of 2-chlorobenzoic acid?
| Parameter | Importance | Rationale |
| Temperature | Critical | Controls reaction rate, prevents thermal runaway, minimizes oxidation and dinitration, and improves regioselectivity.[4][5] |
| Rate of Addition | High | A slow, controlled addition of the nitrating agent is essential to maintain a low and stable temperature. |
| Acid Concentration | High | The use of concentrated H₂SO₄ is required to generate the active electrophile, the nitronium ion (NO₂⁺), from HNO₃.[10][11] |
| Stirring | High | Ensures thermal and reagent homogeneity, preventing localized "hot spots" where side reactions can initiate. |
| Reaction Time | Moderate | Sufficient time is needed for the reaction to go to completion, but excessive time can promote dinitration. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Desired reaction pathway to the major product.
Caption: Competing side reaction pathways.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of 2-chloro-5-nitrobenzoic acid while minimizing the formation of byproducts.
Materials:
-
2-chlorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice and Salt (for cooling bath)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a large ice-salt bath.
-
Dissolution: Charge the flask with 2-chlorobenzoic acid and then slowly add concentrated sulfuric acid while stirring. Continue to stir until all the solid has dissolved. Cool the mixture to below 0°C.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add the calculated amount of concentrated nitric acid (approx. 1.05 molar equivalents) to concentrated sulfuric acid.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 2-chlorobenzoic acid over approximately 1 hour. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [4][5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours, or monitor by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Purification: Dry the crude product. Perform recrystallization from boiling water or an ethanol/water mixture to obtain the purified 2-chloro-5-nitrobenzoic acid.[4] The typical melting point of the pure product is 164-165°C.[4]
References
- Benchchem. A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
- Weizmann, A. (1949). Side Reaction in the Hydrogenation of 4-Nitro-2-chlorobenzoic Acid and Its Esters. Journal of the American Chemical Society.
- Song, C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
- Smith, K., et al. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University -ORCA.
- PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. Google Patents (US3397229A).
- BYJU'S. (n.d.). Aromatic Nitration.
- Ghorai, M., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH.
- Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry.
- YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- Zheng, Z., et al. (2025). Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR.... ResearchGate.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
- Vione, D., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed.
- Chemistry Learner. (2022). Nitration: Definition, Reaction, Examples, and Mechanism.
- Clark, J. (2015). decarboxylation of carboxylic acids and their salts. Chemguide.
- Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Sahu, P. C. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora.
- Chem-Station. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- Google Patents. (1965). US3221062A - Nitration process.
- Chemistry Steps. (2024). Nitration of Benzene.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- Doc Brown's Chemistry. (n.d.). nitration electrophilic substitution mechanism....
- de la Mare, P. B. D., & Ridd, J. H. (1959).
- Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?.
- World Intellectual Property Organization. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- Revere, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
- Atlas: School AI Assistant. (n.d.). Aromaticity and Electrophilic Substitution Reactions.
- Guidechem. (2020). How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ.
- Benchchem. (n.d.). identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives.
- Witek, S., et al. (1966). MECHANISM OF NITRATION OF PHENOLSULPHON1C ACIDS. Tetrahedron.
- OKCHEM. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
- Sciencemadness Discussion Board. (2015). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol.
Sources
- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. lneya.com [lneya.com]
- 9. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. Nitration: Definition, Reaction, Examples, and Mechanism [chemistrylearner.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: 2-Chloro-5-nitrobenzenesulfinic Acid Reactions
Welcome to the technical support center for 2-chloro-5-nitrobenzenesulfinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly concerning byproduct formation, during the synthesis and handling of this compound. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the immediate precursors?
The most prevalent and established method for synthesizing this compound is through the reduction of its corresponding sulfonyl chloride, 2-chloro-5-nitrobenzenesulfonyl chloride[1]. This precursor is typically prepared via the sulfonation of 4-chloronitrobenzene, followed by treatment with a chlorinating agent such as thionyl chloride or chlorosulfonic acid[2][3].
Below is a workflow diagram illustrating the common synthetic pathway.
Caption: Synthetic pathway to this compound.
Q2: My final product shows impurities. What are the most likely byproducts in the synthesis of this compound?
Byproduct formation can occur at various stages of the synthesis. The primary sources of impurities are the inherent instability of the sulfinic acid functional group and side reactions during the formation of the sulfonyl chloride precursor. The most common byproducts are:
-
2-Chloro-5-nitrobenzenesulfonic acid: This is the over-oxidation product of your target molecule. Sulfinic acids are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen[1].
-
S-(2-chloro-5-nitrophenyl) 2-chloro-5-nitrobenzenethiosulfonate: This thiosulfonate is a product of the disproportionation of this compound[1][4].
-
Bis-(2-chloro-5-nitrophenyl)-sulfone: This byproduct can be formed during the synthesis of the 2-chloro-5-nitrobenzenesulfonyl chloride precursor[2].
Q3: What is disproportionation and why is it a problem for sulfinic acids?
Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. For sulfinic acids, this is a significant pathway for degradation[5]. Two molecules of the sulfinic acid react to form a sulfonic acid (the oxidized product) and a thiosulfonate (formally derived from the reduced species)[1][4]. Aromatic sulfinic acids, like this compound, are generally more stable than their aliphatic counterparts, but they are still prone to this decomposition over time or under harsh conditions[1].
The mechanism is thought to proceed through a sulfinyl sulfone intermediate[4][6].
Caption: Disproportionation of sulfinic acids.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of 2-chloro-5-nitrobenzenesulfonic acid.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation of the sulfinic acid | 1. Degas solvents prior to use. 2. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the reaction time and work-up at lower temperatures. | Sulfinic acids are readily oxidized to sulfonic acids, especially in the presence of atmospheric oxygen[1]. An inert atmosphere and lower temperatures reduce the rate of this side reaction. |
| Incomplete reduction of the sulfonyl chloride | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure the complete consumption of the starting material. 2. Ensure the reducing agent is of high quality and used in the correct stoichiometric amount. | If the reduction is incomplete, the unreacted sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid during aqueous work-up, leading to contamination of the final product. |
Issue 2: Presence of S-(2-chloro-5-nitrophenyl) 2-chloro-5-nitrobenzenethiosulfonate in the final product.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Disproportionation of the sulfinic acid | 1. Avoid acidic conditions during work-up and purification. Sulfinate salts are generally more stable than the free acids[4][5]. 2. Store the isolated sulfinic acid at low temperatures and under an inert atmosphere. 3. If possible, generate and use the sulfinic acid in situ from its more stable salt form by careful acidification just before the next reaction step[4]. | Disproportionation is a common decomposition pathway for sulfinic acids[1][4]. The reaction is often catalyzed by acid. By handling the product as its more stable salt and minimizing exposure to harsh conditions, this side reaction can be suppressed. |
Issue 3: Identification of bis-(2-chloro-5-nitrophenyl)-sulfone impurity.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Byproduct from the sulfonyl chloride synthesis | 1. Purify the 2-chloro-5-nitrobenzenesulfonyl chloride precursor before the reduction step. Recrystallization is a common method. 2. Optimize the conditions for the synthesis of the sulfonyl chloride (e.g., temperature control, stoichiometry of chlorinating agent) to minimize the formation of this sulfone byproduct[2]. | This impurity is not formed from the sulfinic acid itself but is carried over from the synthesis of the starting material[2]. Ensuring the purity of the precursor is crucial for obtaining a clean final product. |
Experimental Protocols
Protocol 1: Purification of Crude 2-chloro-5-nitrobenzenesulfonyl chloride
-
Dissolution: Dissolve the crude 2-chloro-5-nitrobenzenesulfonyl chloride in a minimal amount of a suitable hot solvent (e.g., a mixture of chloroform and ligroin, or dilute acetic acid)[7].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
References
-
Sulfinic acid - Wikipedia. [Link]
-
Applications of Sulfinate Salts - Spectrum: Concordia University Research Repository. [Link]
-
The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1 - CoLab.ws. [Link]
-
the preparation of sulfinic acids. [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google P
- US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation - Google P
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides - Oregon State University. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Link]
- DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ...
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
-
2-Chloro-5-nitrobenzene sulfonic acid - the NIST WebBook. [Link]
- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google P
-
This compound (C6H4ClNO4S) - PubChemLite. [Link]
-
Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. [Link]
Sources
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- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1 | CoLab [colab.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-chloro-5-nitrobenzenesulfinic acid in solution
Topic: Stability & Handling in Solution Document ID: TSC-2024-CNBSA-01 Status: Active
Introduction: The Stability Paradox
Welcome to the technical guide for 2-chloro-5-nitrobenzenesulfinic acid . If you are accessing this page, you are likely observing inconsistent yields, solution yellowing, or precipitation during your experiments.
The Core Issue: Unlike its stable sulfonic acid counterpart (
This guide provides the mechanistic "Why" and the practical "How" to stabilize this reagent for reproducible results.
Module 1: The Mechanics of Instability
To solve the stability issue, you must understand that this compound degrades via two distinct pathways: Disproportionation and Oxidation .
Acid-Catalyzed Disproportionation
This is the most common cause of failure. In acidic or neutral media, three molecules of sulfinic acid react to form one molecule of sulfonic acid (stable) and one molecule of thiosulfonate (often insoluble/yellow).
The Pathway:
-
Protonation of the sulfinic acid.
-
Dehydration to form a sulfinyl sulfone intermediate.
-
Nucleophilic attack and rearrangement.
Visualizing the Decay
Caption: Figure 1. The disproportionation cascade. Note that the formation of Sulfonic Acid (Prod1) increases the acidity of the solution, creating an autocatalytic loop that accelerates degradation.
Module 2: Troubleshooting Guides
Scenario A: "My solution turned yellow and cloudy overnight."
Diagnosis: You have triggered disproportionation . The yellow precipitate is likely S-(2-chloro-5-nitrophenyl) 2-chloro-5-nitrobenzenethiosulfonate. The solution is now highly acidic due to the co-generation of sulfonic acid.
| Parameter | Recommended Specification | Why? |
| pH | > 8.0 | The sulfinate anion ( |
| Solvent | THF, DMF, or Basic Water | Avoid acidic ethanol/methanol. |
| Concentration | < 0.1 M | Disproportionation is 2nd/3rd order; high concentration accelerates it. |
Corrective Action:
-
Filter the solution to remove the thiosulfonate (impurity).
-
Neutralize immediately with
or . -
Use the filtrate immediately; quantification is required as titer has dropped.
Scenario B: "I see a new peak in HPLC, but the solution looks clear."
Diagnosis: Oxidation to sulfonic acid.[1] this compound is sensitive to aerial oxidation. The product, 2-chloro-5-nitrobenzenesulfonic acid, is highly water-soluble and colorless, making it invisible to the naked eye.
Corrective Action:
-
Degas all solvents (Sparge with Argon/Nitrogen for 15 mins).
-
Add Antioxidants: If compatible with your next step, add 1-2 equivalents of sodium ascorbate.
Module 3: Validated Protocols
Protocol 3.1: Preparation of a Stable Stock Solution
Target: Create a stable Sodium 2-chloro-5-nitrobenzenesulfinate solution.
Reagents:
-
Crude Sulfinic Acid (or Sulfonyl Chloride precursor)
-
THF (Anhydrous)
-
Saturated aqueous
Step-by-Step:
-
Dissolution: Dissolve the sulfinic acid in minimal THF under an Argon atmosphere.
-
Basification: Slowly add saturated
at until pH reaches 9-10.-
Note: You will see bubbling (
). Wait for it to subside.
-
-
Lyophilization (Optional but Recommended): Freeze-dry the resulting mixture to obtain the Sodium Sulfinate Salt .
-
Storage: The sodium salt is stable for months at
under Argon. -
Usage: Re-dissolve the salt in degassed water/buffer when ready to use.
-
Protocol 3.2: HPLC Analysis (Critical Warning)
Warning: Standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid) will degrade the sulfinic acid on the column, leading to "ghost peaks" and inaccurate purity data.
Recommended Method:
-
Column: C18 (High pH stable, e.g., Gemini-NX or XBridge).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.5).
-
Flow: 1.0 mL/min.[4]
-
Detection: 254 nm.
Module 4: Decision Tree & FAQs
Interactive Troubleshooting Workflow
Caption: Figure 2. Rapid diagnostic logic for solution stability.
Frequently Asked Questions
Q: Can I store the free acid in DMSO?
A: Proceed with caution. While DMSO dissolves the compound well, sulfinic acids can react with DMSO under thermal stress (Pummerer-type rearrangements). Furthermore, DMSO is hygroscopic; absorbed water can trigger disproportionation. Recommendation: Use anhydrous DMF or THF and store at
Q: Why does the 2-chloro-5-nitro substitution matter?
A: The nitro group is strongly electron-withdrawing. This lowers the
Q: I need to use the sulfinic acid in a Friedel-Crafts reaction (acidic conditions). How do I manage this? A: You must generate the sulfinic acid in situ. Do not isolate it. Add the stable sodium salt to the reaction mixture and generate the reactive acidic species only at the moment of reaction.
References
-
Kice, J. L., & Guaraldi, G. (1966). "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society, 88(22), 5242–5247.
- Relevance: Establishes the fundamental acid-catalyzed mechanism of sulfinic acid decomposition.
-
Patai, S. (Ed.). (1990).
- Relevance: Comprehensive review of sulfinic acid reactivity and stabilization str
-
Phenomenex Technical Notes. "Mobile Phase pH and Stability."
- Relevance: Guidelines for High-pH HPLC method development to prevent on-column degrad
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-nitrobenzenesulfinic Acid
Welcome to the Technical Support Center for the synthesis of 2-chloro-5-nitrobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Scaling up its synthesis from the laboratory to an industrial scale presents a unique set of challenges. This document provides a comprehensive resource to navigate these challenges, ensuring a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 2-chloro-5-nitrobenzenesulfonyl chloride. This is typically achieved through the sulfonation of p-nitrochlorobenzene with oleum, followed by chlorination with an agent like thionyl chloride or chlorosulfonic acid.[1][2] The second step is the reduction of the resulting sulfonyl chloride to the desired sulfinic acid.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The synthesis involves several hazardous materials and exothermic reactions, demanding strict safety protocols. Key precautions include:
-
Handling of Corrosive Reagents: Use appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a face shield, when handling oleum, thionyl chloride, and chlorosulfonic acid.[3][4]
-
Exothermic Reactions: The sulfonation and chlorination steps are highly exothermic. Implement robust temperature control measures, such as gradual reagent addition and efficient cooling systems, to prevent runaway reactions.[5]
-
Gas Evolution: The reactions evolve hazardous gases like sulfur dioxide and hydrogen chloride. Ensure all operations are conducted in a well-ventilated fume hood or a closed-system reactor with a scrubber.
-
Product Stability: 2-Chloro-5-nitrobenzenesulfonic acid can undergo explosive decomposition when heated above 200°C.[5] Avoid excessive temperatures during reaction work-up and drying.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can originate from both the precursor synthesis and the final reduction step. In the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride, a potential byproduct is bis-(2-chloro-5-nitrophenyl)-sulfone.[2] During the reduction of the sulfonyl chloride, over-reduction to the corresponding thiol or disulfide can occur. Incomplete reduction will leave unreacted sulfonyl chloride. The corresponding sulfonic acid can also be present as a hydrolysis byproduct.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[6] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis to the corresponding sulfonic acid. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Synthesis Workflow
The overall synthetic workflow for this compound is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-5-nitrobenzenesulfonyl chloride. Note: This is a representative protocol and may require optimization for scale-up.
Materials:
-
2-chloro-5-nitrobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfite in deionized water. The molar ratio of sodium sulfite to the sulfonyl chloride should be optimized, typically starting with a slight excess of the sulfite.
-
Reduction: Cool the sodium sulfite solution to 0-5°C in an ice bath. Slowly add a solution of 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable water-miscible solvent (e.g., acetone, THF) to the stirred sulfite solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to confirm the disappearance of the starting sulfonyl chloride.
-
Work-up: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Drying: Dry the purified product under vacuum at a low temperature (e.g., <50°C) to avoid decomposition.
Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up of the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of 2-Chloro-5-nitrobenzenesulfonyl chloride (Precursor) | Incomplete sulfonation or chlorination. | - Ensure sufficient reaction time and temperature for both steps. - Use an adequate excess of the sulfonating and chlorinating agents.[2] |
| Formation of bis-(2-chloro-5-nitrophenyl)-sulfone byproduct. | - Maintain a lower reaction temperature during the chlorination step.[2] - Optimize the stoichiometry of the reactants. | |
| Low Yield of this compound | Incomplete reduction of the sulfonyl chloride. | - Increase the molar ratio of the reducing agent (e.g., sodium sulfite). - Extend the reaction time. - Ensure efficient mixing to overcome any mass transfer limitations at scale. |
| Over-reduction to thiol or disulfide. | - Carefully control the reaction temperature, keeping it low. - Use a milder reducing agent or control the stoichiometry precisely. | |
| Hydrolysis of the starting sulfonyl chloride or the sulfinic acid product. | - Perform the reaction and work-up at low temperatures. - Minimize the exposure of the product to aqueous conditions, especially at elevated pH. | |
| Product Purity Issues | Presence of unreacted sulfonyl chloride. | - Improve the efficiency of the reduction step as described above. - Purify the crude product by recrystallization or washing with a solvent that selectively dissolves the sulfonyl chloride. |
| Presence of the corresponding sulfonic acid. | - Avoid high temperatures and prolonged exposure to moisture during work-up and storage. - The sulfonic acid is generally more water-soluble, so it can be removed by washing the crude product with cold water. | |
| Discoloration of the final product. | - This could be due to trace impurities or oxidation. - Treat the crude product with activated carbon during recrystallization. - Ensure the final product is stored under an inert atmosphere. | |
| Difficulties in Product Isolation | Fine precipitate that is difficult to filter. | - Adjust the pH during precipitation to promote the formation of larger crystals. - Allow the precipitated slurry to age with stirring before filtration. - Consider using a filter aid. |
| Product is oily or does not solidify. | - Ensure complete removal of organic solvents used during the reaction or work-up. - The presence of impurities can lower the melting point; further purification may be necessary. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS - Muby Chemicals. (2024, January 9). Retrieved February 14, 2026, from [Link]
- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.).
Sources
- 1. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]
- 6. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzenesulfinic Acid for Researchers and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfinic acid is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and fine chemicals. Its unique substitution pattern, featuring a chloro, a nitro, and a sulfinic acid group, provides multiple reactive sites for further molecular elaboration. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound. We will delve into the intricacies of each pathway, offering not just procedural steps but also expert insights into the underlying chemical principles and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, safety, and cost-effectiveness. All protocols are presented with the aim of being self-validating systems, grounded in established chemical literature.
Overview of Synthetic Strategies
The synthesis of this compound invariably proceeds through a key intermediate: 2-chloro-5-nitrobenzenesulfonyl chloride . The primary differences between the synthetic routes lie in the preparation of this crucial precursor. Once obtained, the sulfonyl chloride is reduced to the desired sulfinic acid.
The following diagram illustrates the main synthetic funnels leading to this compound.
Caption: High-level overview of the synthetic pathways to this compound.
Route 1: From 2-Chloro-5-nitroaniline via a Sandmeyer-type Reaction
This route utilizes a classic transformation in aromatic chemistry, the Sandmeyer reaction, to convert an amino group into a sulfonyl chloride.[1] This method is particularly useful when the starting aniline is readily available.
Expertise & Experience: Mechanistic Insights
The core of this route is the diazotization of the aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide. The diazotization, carried out in cold aqueous acid with sodium nitrite, generates a highly reactive diazonium salt. This salt then undergoes a radical-nucleophilic aromatic substitution (SRNAr) in the presence of a copper(I) catalyst.[1] The copper(I) donates an electron to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination furnishes the sulfonyl chloride. Precise temperature control during diazotization is critical to prevent premature decomposition of the diazonium salt.
Caption: Workflow for the synthesis via Route 1.
Experimental Protocol
Step 1a: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
-
Diazotization: 2-Chloro-5-nitroaniline is added in portions to cooled hydrochloric acid (ice bath) until fully dissolved. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature at 0°C. The reaction is stirred for 1 hour.
-
Sulfonation: The resulting diazonium salt solution is slowly added to acetic acid saturated with sulfur dioxide gas, containing copper(I) chloride as a catalyst, and cooled in an ice bath.
-
Work-up: The reaction mixture is stirred at 0°C for an additional hour and then carefully poured into an ice-water slurry with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-5-nitrobenzenesulfonyl chloride. A reported yield for a similar process is around 55%.
Route 2: From 4-Chloronitrobenzene via Sulfonation and Chlorination
This is a widely used industrial route due to the low cost and availability of the starting material, 4-chloronitrobenzene. The process involves two key electrophilic aromatic substitution steps.
Expertise & Experience: Mechanistic Insights
The sulfonation of 4-chloronitrobenzene is a regioselective process. The nitro group is a powerful deactivating group and a meta-director, while the chloro group is deactivating but an ortho-, para-director. The incoming electrophile, SO₃ (or its protonated form), is directed to the position ortho to the chlorine and meta to the nitro group. This selectivity is driven by the need to avoid placing a positive charge on the carbon bearing the electron-withdrawing nitro group in the sigma complex intermediate. The use of oleum (fuming sulfuric acid) provides a high concentration of the SO₃ electrophile, driving the reaction to completion.[2] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, often achieved with thionyl chloride or chlorosulfonic acid.[3]
Caption: Workflow for the synthesis via Route 2.
Experimental Protocol
Step 2a: Synthesis of 2-Chloro-5-nitrobenzenesulfonic acid
-
Sulfonation: 4-Chloronitrobenzene is sulfonated with oleum (e.g., 65%) at elevated temperatures (e.g., 115°C). Temperature control is critical to ensure safety and prevent unwanted side reactions.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The product, 2-chloro-5-nitrobenzenesulfonic acid, can then be isolated, often as its sodium salt by salting out.
Step 2b: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
-
Chlorination: The crude sulfonation mixture containing 2-chloro-5-nitrobenzenesulfonic acid is treated with a chlorinating agent such as thionyl chloride or chlorosulfonic acid.
-
Reaction Conditions: The reaction is typically heated to drive it to completion. For example, when using thionyl chloride, the mixture might be heated to 100°C for several hours.[3]
-
Isolation: The reaction mixture is cooled and poured into ice water, causing the sulfonyl chloride to precipitate. The solid is then filtered, washed, and dried. Yields for this two-step process are reported to be as high as 92%.[3]
Route 3: From 2-Chloro-5-nitrobenzenesulfonic acid via Chlorination
This route is essentially a variation of Route 2, starting from the isolated sulfonic acid. It is advantageous when 2-chloro-5-nitrobenzenesulfonic acid is available as a starting material. A notable development in this area is the use of greener chlorinating agents.
Expertise & Experience: Green Chemistry Approach
A modern and more environmentally benign approach to this conversion employs bis(trichloromethyl)carbonate (BTC), also known as triphosgene. BTC serves as a solid, safer alternative to gaseous chlorinating agents like phosgene or liquid ones like thionyl chloride. The reaction proceeds in an organic solvent in the presence of an organic base. This method often results in high yields and purity, with easier work-up and reduced hazardous waste.[4]
Caption: Workflow for the synthesis via Route 3.
Experimental Protocol
Step 3a: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride using BTC
-
Reaction Setup: 2-Chloro-5-nitrobenzenesulfonic acid and bis(trichloromethyl)carbonate (BTC) are reacted in an organic solvent (e.g., tetrahydrofuran) in the presence of an organic base (e.g., triethylamine).
-
Reaction Conditions: The reaction is typically carried out at a temperature between 25-80°C for 2-8 hours.
-
Work-up and Purity: After the reaction, a standard work-up procedure is followed to isolate the product. This method has been reported to produce 2-chloro-5-nitrobenzenesulfonyl chloride with yields up to 93.5% and purity exceeding 99% after recrystallization.[4]
Final Step: Reduction to this compound
The final and crucial step is the reduction of the sulfonyl chloride to the sulfinic acid. This transformation is most commonly and efficiently achieved using a mild reducing agent like sodium sulfite.
Expertise & Experience: Controlling the Reduction
The reduction of a sulfonyl chloride to a sulfinic acid requires careful control to prevent over-reduction to the corresponding thiol. Sodium sulfite is an ideal reagent for this purpose as it is selective and the reaction conditions are generally mild. The reaction is typically performed in an aqueous medium, often with a co-solvent to aid solubility. The resulting sulfinic acid is often isolated as its more stable sodium salt. Free sulfinic acids can be unstable and may disproportionate, so they are often generated just before use if the free acid is required.
Experimental Protocol
Reduction of 2-Chloro-5-nitrobenzenesulfonyl chloride
-
Reaction Setup: A solution of sodium sulfite in water is prepared. To this, a solution of 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone or THF) is added portion-wise.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Isolation: The organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.
Comparative Data of Synthetic Routes
| Parameter | Route 1: From 2-Chloro-5-nitroaniline | Route 2: From 4-Chloronitrobenzene | Route 3: From 2-Chloro-5-nitrobenzenesulfonic acid |
| Starting Material | 2-Chloro-5-nitroaniline | 4-Chloronitrobenzene | 2-Chloro-5-nitrobenzenesulfonic acid |
| Key Transformations | Diazotization, Sulfonation | Sulfonation, Chlorination | Chlorination |
| Typical Reagents | NaNO₂, HCl, SO₂, CuCl | Oleum, SOCl₂ or PCl₅ | Bis(trichloromethyl)carbonate, Triethylamine |
| Reported Yield | Moderate (~55% for sulfonyl chloride) | High (up to 92% for sulfonyl chloride)[3] | Very High (up to 93.5% for sulfonyl chloride)[4] |
| Purity | Good after purification | Good, may require recrystallization | Excellent (>99% reported after recrystallization)[4] |
| Advantages | Utilizes a common starting material (aniline) | Low-cost starting material, scalable | High yield and purity, greener reagent option |
| Disadvantages | Handling of unstable diazonium salts, use of gaseous SO₂ | Harsh reaction conditions (oleum, high temp.), corrosive reagents | Higher cost of starting sulfonic acid and BTC |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, safety considerations, and available starting materials.
-
For large-scale industrial production , Route 2 (from 4-chloronitrobenzene) is often the most economically viable, despite the harsh reaction conditions, due to the low cost of the starting material.
-
For laboratory-scale synthesis where high purity and yield are paramount , Route 3 (from the sulfonic acid using BTC) presents a compelling option, offering a safer and highly efficient process.[4]
-
Route 1 (from 2-chloro-5-nitroaniline) is a valuable alternative, particularly if the aniline is readily available and the infrastructure for handling diazonium salts and sulfur dioxide is in place.[1]
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the synthetic pathway that best aligns with their objectives.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (1988).
- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (1997).
-
Hartman, W. W., & Brethen, M. R. (1931). m-CHLORONITROBENZENE. Organic Syntheses, 11, 22. [Link]
-
Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). A Sandmeyer-Type Sulfonyl Chloride Synthesis from Feedstock Anilines and DABSO. Organic Letters, 13(18), 4876–4878. [Link]
-
Masto, T. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (2012).
-
Gurney, J. A. (1970). Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad. BYU ScholarsArchive. [Link]
-
Cerfontain, H., Lambrechts, H. J. P. M., & Schaasberg-Nienhuis, Z. R. H. (1983). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
-
LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
-
Schenk, S., et al. (2020). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 21(23), 9237. [Link]
-
Schenk, S., et al. (2020). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 66(7), 3006-3013. [Link]
- DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid. (1975).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 4. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
Comparative Guide: Reactivity & Applications of 2-Chloro-5-nitrobenzenesulfinic Acid
Topic: Reactivity of 2-Chloro-5-nitrobenzenesulfinic Acid Versus Its Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (and its corresponding sodium salt) represents a specialized class of sulfur-based building blocks. Unlike its more common isomers (e.g., 4-chloro-3-nitrobenzenesulfinic acid), this compound offers a unique "dual-activation" motif. The chlorine atom is activated for nucleophilic aromatic substitution (
This guide analyzes the structural advantages of the 2-chloro-5-nitro isomer over its alternatives, detailing synthesis pathways, reactivity profiles, and validated experimental protocols.
Part 1: Structural Analysis & Electronic Effects
The reactivity differences between This compound (Target) and its primary isomer, 4-chloro-3-nitrobenzenesulfinic acid (Alternative) , are governed by the relative positioning of the electron-withdrawing groups (EWG).
1. Electronic Activation of the Halogen
-
Target (2-Cl, 5-
): The chlorine atom is located ortho to the sulfinic acid group and para to the nitro group. The para-nitro substituent provides strong resonance stabilization for the Meisenheimer complex during reactions. This makes the C–Cl bond significantly more electrophilic than in isomers where the nitro group is meta or ortho (where steric hindrance can impede nucleophilic attack). -
Alternative (4-Cl, 3-
): Here, the chlorine is para to the sulfinic acid and ortho to the nitro group. While still activated, the ortho-nitro group exerts steric repulsion on incoming nucleophiles, often reducing reaction rates compared to the para-activated Target.
2. The "Ortho-Effect" and Sulfinic Acid Stability
Sulfinic acids are amphoteric nucleophiles (
-
In the Target , the bulky sulfinic acid group is ortho to the chlorine. This steric crowding can accelerate desulfitative processes (loss of
) under metal catalysis by relieving steric strain, a property advantageous for cross-coupling reactions (e.g., synthesis of biaryls).
Part 2: Comparative Reactivity Profile
| Feature | This compound (Target) | 4-Chloro-3-nitrobenzenesulfinic acid (Alternative) | Mechanistic Implication |
| High (Activated by p-NO2) | Moderate (Activated by o-NO2) | Target is superior for scaffold diversification via Cl-displacement after sulfone formation. | |
| Desulfitative Coupling | High (Steric relief drives | Moderate | Target is a preferred partner for Pd/Cu-catalyzed "denotative" couplings. |
| S-Nucleophilicity | Moderate (Steric hindrance from o-Cl) | High (Less steric hindrance) | Alternative reacts faster in simple alkylations; Target requires higher temp or polar solvents. |
| Stability | Prone to disproportionation if not stored as Na-salt | Slightly more stable | Both should be stored as sodium salts (Langlois-type reagents). |
Part 3: Synthesis & Transformation Pathways
The synthesis of the target sulfinic acid typically proceeds via the reduction of the corresponding sulfonyl chloride.[1][2] This pathway ensures high purity and avoids the instability associated with direct sulfination of deactivated arenes.
Visualization: Synthesis and Application Workflow
Caption: Figure 1. Synthetic workflow from commodity chemicals to the target sulfinate and its divergent applications.
Part 4: Experimental Protocols
Protocol A: Synthesis of Sodium 2-Chloro-5-nitrobenzenesulfinate
Context: This protocol reduces the sulfonyl chloride to the sulfinate using sodium sulfite, a mild and scalable method.
Reagents:
-
Sodium sulfite (
, 2.0 eq) -
Sodium bicarbonate (
, to maintain pH) -
Water (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve
(25.2 g, 200 mmol) in water (100 mL) in a round-bottom flask. -
Addition: Slowly add 2-chloro-5-nitrobenzenesulfonyl chloride (25.6 g, 100 mmol) portion-wise at room temperature. Maintain pH between 7–8 by adding saturated
solution if necessary. -
Reaction: Stir the mixture vigorously for 2–3 hours. The solution typically becomes clear or slightly yellow as the sulfonyl chloride is consumed.
-
Work-up (Isolation as Salt): Evaporate the water under reduced pressure to near dryness. Treat the residue with ethanol (to dissolve the sulfinate salt) and filter to remove inorganic salts (
, NaCl). -
Crystallization: Concentrate the ethanolic filtrate to yield the sodium sulfinate product.
-
Note: To isolate the free acid (less stable), acidify the aqueous solution with cold HCl and filter the precipitate immediately. Store at -20°C.
-
Protocol B: Synthesis of a Sulfone via S-Alkylation
Context: Demonstrating the nucleophilicity of the target against an alkyl halide.
Reagents:
-
Sodium 2-chloro-5-nitrobenzenesulfinate (1.0 eq)[5]
-
Benzyl bromide (1.2 eq)
-
Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Suspend the sodium sulfinate salt (5 mmol) in Ethanol/Water (20 mL).
-
Add benzyl bromide (6 mmol) dropwise.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature. The sulfone product often precipitates.
-
Filter the solid, wash with cold water and hexanes, and dry under vacuum.
Part 5: Mechanistic Comparison (Desulfitation)
The 2-chloro substituent plays a critical role in desulfitative couplings (e.g., with boronic acids). The steric bulk destabilizes the C-S bond, facilitating the extrusion of
Caption: Figure 2. Mechanism of Pd-catalyzed desulfitative coupling. The ortho-chloro group accelerates the SO2 extrusion step via steric relief.
References
-
Synthesis of Sulfonyl Chlorides
- Methodology: Chlorosulfonation of 4-chloronitrobenzene using chlorosulfonic acid.
-
Source:
-
Reduction to Sulfinic Acids
-
Desulfitative Coupling
- Context: Pd-catalyzed coupling of sulfin
-
Source:
-
Reactivity of Nitro-Halo Arenes
- )
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 4. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 5. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
spectroscopic comparison of 2-chloro-5-nitrobenzenesulfinic acid and its derivatives
This guide outlines the spectroscopic differentiation and characterization of 2-chloro-5-nitrobenzenesulfinic acid , a critical yet labile intermediate, comparing it against its stable precursors (sulfonyl chlorides) and oxidation products (sulfonic acids).
Executive Summary & Application Context
This compound is a pivotal intermediate in the synthesis of diaryl sulfones and sulfonamides, particularly in medicinal chemistry programs targeting antibacterial and anti-inflammatory pathways.
Unlike its robust derivatives (sulfonyl chlorides and sulfonic acids), the sulfinic acid moiety (
Key Differentiators at a Glance
| Feature | Sulfonyl Chloride ( | Sulfinic Acid ( | Sulfonic Acid ( |
| Stability | High (Hydrolysis sensitive) | Low (Oxidation/Disproportionation prone) | High (Hygroscopic) |
| IR Signature | Broad | ||
| Deshielded ortho-proton | Shielded acidic proton (broad, >10 ppm) | Acidic proton (variable, water exchange) |
Synthesis & Isolation Pathway
To understand the spectroscopy, one must understand the sample history. The sulfinic acid is typically generated via the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride .
Reaction Workflow
The standard industrial protocol utilizes mild reduction to prevent over-reduction to the thiol.
-
Reagent: Sodium sulfite (
) or Zinc dust in neutral buffer. -
Product: Sodium 2-chloro-5-nitrobenzenesulfinate (stable salt), acidified in situ to the free sulfinic acid.
Figure 1: Synthesis and degradation pathway of this compound.
Detailed Spectroscopic Profiling
A. Infrared Spectroscopy (FT-IR)
The vibrational spectrum provides the most immediate confirmation of the sulfinic acid functional group.
-
Sulfonyl Chloride (
): Characterized by two strong bands for the asymmetric (~1380 cm ) and symmetric (~1170 cm ) stretches. -
Sulfinic Acid (
): The bond order of the S-O bond is lower than in the chloride. Consequently, the stretching frequency shifts significantly to lower energy.-
Diagnostic Band: A strong, broad band between 1000–1050 cm
(attributed to ). -
OH Stretch: A broad absorption around 2500–3000 cm
due to strong hydrogen bonding of the acidic -OH, often broader and lower than typical carboxylic acids.
-
| Functional Group | Frequency ( | Intensity | Assignment |
| 1375–1390 | Strong | ||
| 1170–1190 | Strong | ||
| 1000–1050 | Very Strong | ||
| 800–850 | Medium | ||
| 2400–2900 | Broad |
B. Nuclear Magnetic Resonance ( H NMR)
NMR analysis requires careful solvent selection (typically DMSO-
-
Aromatic Region: The 2-chloro-5-nitro substitution pattern creates a distinct splitting pattern (d, dd, d).
-
Shift Effect: The sulfonyl chloride group is highly electron-withdrawing. Reducing it to the sulfinic acid increases electron density slightly on the ring, causing a minor upfield shift (shielding) of the ortho protons relative to the sulfur group.
-
-
Acidic Proton:
-
Sulfinic Acid: The
proton is typically observed as a broad singlet between 10.0–13.0 ppm in DMSO- . This peak disappears upon shake.
-
C. Mass Spectrometry (MS)[1]
-
Ionization: Electrospray Ionization (ESI) in negative mode (ESI-).
-
Observation:
-
Sulfinic Acid:
peak at 220 m/z (Calculated for ). -
Note: In positive mode or GC-MS, thermal decomposition often leads to the observation of the desulfonylated product (chloronitrobenzene) or the oxidized sulfonic acid.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Use this protocol to generate fresh reference material for spectroscopic comparison.
Materials:
-
2-Chloro-5-nitrobenzenesulfonyl chloride (10 mmol)
-
Sodium sulfite (
, 20 mmol) -
Sodium bicarbonate (
, 20 mmol) -
Water (50 mL)
-
HCl (conc.)[4]
Procedure:
-
Dissolution: Dissolve
and in water at 50°C. -
Addition: Slowly add the sulfonyl chloride solid over 30 minutes. Maintain pH ~7–8.
-
Reaction: Stir at 50°C for 2 hours. The solution should become clear as the sulfinate salt forms.
-
Filtration: Filter off any unreacted insoluble sulfonyl chloride.
-
Acidification: Cool the filtrate to 0–5°C in an ice bath. Acidify carefully with conc. HCl to pH 1–2.
-
Isolation: The sulfinic acid will precipitate as a pale yellow/white solid. Filter immediately and dry under vacuum at room temperature. Do not heat , as this triggers disproportionation.
Protocol 2: Sample Preparation for IR Analysis
Sulfinic acids are sensitive to moisture and heat.
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture uptake and high-pressure heating effects.
-
Prep: Place the fresh solid directly on the diamond crystal.
-
Scan: Acquire 16 scans at 4 cm
resolution immediately after isolation. -
Validation: Look for the disappearance of the 1380 cm
sulfonyl chloride band and the emergence of the 1020 cm sulfinic band.
Decision Logic for Identification
Use the following logic flow to confirm the identity of your isolated product.
Figure 2: Spectroscopic decision tree for characterizing this compound derivatives.
References
-
NIST Chemistry WebBook. 2-Chloro-5-nitrobenzenesulfonic acid IR Spectrum. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. Orthanilic Acid (General procedure for nitrobenzenesulfonyl chloride reduction). Org.[4][5][6] Synth. 1928, 8, 104. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. (Structural analogs and crystallographic data).[6][7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
A Comparative Guide to the Efficacy of 2-Chloro-5-nitrobenzenesulfonyl Chloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of a project's success. The reactivity, stability, and functional group compatibility of these reagents dictate reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth comparison of 2-chloro-5-nitrobenzenesulfonyl chloride, a versatile yet specific building block, against other common alternatives in the sulfonyl chloride class.
Introduction to 2-Chloro-5-nitrobenzenesulfonyl Chloride: A Profile
2-Chloro-5-nitrobenzenesulfonyl chloride is a pale yellow to beige crystalline solid that serves as a highly reactive sulfonylating agent.[1] Its utility in organic synthesis stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides.[2][3] The presence of both a chloro and a nitro group on the benzene ring significantly influences its reactivity, making it a subject of interest for constructing complex molecules, particularly in the synthesis of potential pharmaceutical agents.[1]
Key Structural Features and Their Influence:
-
Sulfonyl Chloride (-SO₂Cl): This functional group is the primary site of reaction, acting as an excellent electrophile for sulfonylation reactions.[3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it enhances the electrophilicity of the sulfonyl sulfur, increasing its reactivity towards nucleophiles. This feature can lead to faster reaction kinetics compared to non-nitrated analogs.
-
Chloro Group (-Cl): The chlorine atom also contributes to the electronic properties of the ring and provides an additional site for potential nucleophilic aromatic substitution reactions under specific conditions.
These features make 2-chloro-5-nitrobenzenesulfonyl chloride a valuable tool for introducing the sulfonyl moiety, which is a key structural component in numerous biologically active compounds.[1][2]
The Role of Sulfonyl Chlorides in Amine Protection and Sulfonamide Synthesis
The most common application for sulfonyl chlorides, including our topic compound, is the synthesis of sulfonamides.[4] This reaction is fundamental in medicinal chemistry and serves two primary purposes:
-
Bioactive Moiety Introduction: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antimicrobial agents and diuretics.[2]
-
Amine Protection: The nucleophilicity of amines often needs to be masked during multi-step syntheses to prevent unwanted side reactions.[5][6] Conversion to a sulfonamide effectively "protects" the amine due to the electron-withdrawing nature of the sulfonyl group, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.[5][7]
The efficacy of a sulfonyl chloride as a building block, particularly as a protecting group, is judged by the ease of both its installation (protection) and its subsequent removal (deprotection).
Comparative Analysis: 2-Chloro-5-nitrobenzenesulfonyl Chloride vs. Key Alternatives
To objectively assess the efficacy of 2-chloro-5-nitrobenzenesulfonyl chloride, we compare it with three widely used alternatives: p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl or "nosyl chloride"), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
| Building Block | Structure | Key Features | Typical Application | Cleavage Conditions |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | Highly reactive due to two electron-withdrawing groups.[1] | Sulfonamide synthesis, potential protecting group. | Harsh; requires strong reducing agents or harsh acid. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive, forms highly stable sulfonamides.[8][9] | Amine/alcohol protection, activating group. | Harsh; typically dissolving metal reduction (e.g., Na/NH₃) or strong acid (HBr/AcOH).[7][10] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | C₆H₄ClNO₄S | High reactivity, forms stable sulfonamides.[5] | Amine protection, Fukuyama amine synthesis.[6] | Mild; nucleophilic aromatic substitution with thiols (e.g., thiophenol/K₂CO₃).[5][11] |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Forms highly fluorescent sulfonamides.[12][13] | Fluorescent labeling of amines, peptide sequencing.[14] | Very harsh; typically not used as a protecting group due to difficult cleavage. |
Efficacy Deep Dive:
-
p-Toluenesulfonyl Chloride (TsCl): The Workhorse TsCl is arguably the most common sulfonylating agent, valued for the high stability of the resulting "tosyl" (Ts) amides.[8][10] This stability is a double-edged sword: while it provides robust protection across a wide range of reaction conditions, its removal requires harsh methods like dissolving metal reduction or strong acids, which can be incompatible with sensitive functional groups elsewhere in the molecule.[6][10]
-
2-Nitrobenzenesulfonyl Chloride (NsCl): The Cleavable Alternative The "nosyl" (Ns) group, introduced by Fukuyama, represents a significant advancement.[5] Like our topic compound, it is activated by a nitro group, making it highly reactive for protection. However, the ortho position of the nitro group enables a key advantage: the Ns group can be cleaved under remarkably mild conditions using a thiol nucleophile (e.g., thiophenol) and a mild base.[5][11] This facile deprotection makes NsCl a superior choice over TsCl in complex syntheses where mild cleavage is paramount.
-
Dansyl Chloride: The Reporter Dansyl chloride's primary role is not as a protecting group but as a labeling reagent.[13][15] It reacts with primary and secondary amines to produce intensely fluorescent sulfonamides, which are invaluable for protein sequencing and other bioanalytical applications.[12][14] The stability of the dansyl amide is so high that it is generally not considered practical for deprotection in a synthetic route.
-
2-Chloro-5-nitrobenzenesulfonyl Chloride: The Verdict Our topic compound shares the high reactivity of NsCl due to the nitro group. However, it lacks the specialized ortho-nitro geometry that facilitates mild cleavage. The deprotection of the resulting sulfonamide would likely require harsh reductive or acidic conditions similar to those needed for TsCl. Therefore, while it is an effective agent for forming stable sulfonamides, it does not offer the strategic advantage of mild deprotection provided by NsCl. Its utility is best leveraged in applications where the sulfonamide linkage is intended to be a permanent feature of the final molecule, or when the substrate is robust enough to withstand harsh cleavage conditions.
Experimental Protocols and Workflows
Workflow for Comparing Amine Protecting Groups
The following diagram illustrates the logical workflow for selecting and applying a sulfonyl chloride protecting group.
Caption: Workflow for selecting a sulfonyl chloride protecting group.
Representative Protocol: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
This protocol describes the formation of a stable sulfonamide, a process analogous to using 2-chloro-5-nitrobenzenesulfonyl chloride.[5]
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq) to the stirred solution.
-
Slowly add a solution of NsCl (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nosyl-protected amine.
-
Purify the product by column chromatography or recrystallization as needed.
Representative Protocol: Deprotection of a Nosyl-Amide
This protocol highlights the mild cleavage conditions unique to the nosyl group.[11]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in MeCN or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove excess thiophenol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Conclusion
2-Chloro-5-nitrobenzenesulfonyl chloride is a highly reactive and effective building block for the synthesis of stable sulfonamides. Its reactivity is enhanced by the presence of a strong electron-withdrawing nitro group. However, when evaluated as a protecting group for amines in the context of multi-step synthesis, it lacks the key advantage of mild deprotection offered by its isomer, 2-nitrobenzenesulfonyl chloride (NsCl).
Key Takeaways for Researchers:
-
For Permanent Sulfonamide Installation: 2-Chloro-5-nitrobenzenesulfonyl chloride is an excellent choice when the resulting sulfonamide is a permanent, integral part of the final target molecule.
-
For Amine Protection in Complex Synthesis: 2-Nitrobenzenesulfonyl chloride (NsCl) is the superior choice due to its robust protection and exceptionally mild cleavage conditions, which preserve sensitive functional groups.
-
For General, Robust Protection: p-Toluenesulfonyl chloride (TsCl) remains a viable, cost-effective option if the substrate can tolerate the harsh conditions required for its removal.
The judicious selection of a sulfonyl chloride building block, based on a clear understanding of its reactivity and deprotection profile, is essential for the efficient and successful execution of complex synthetic campaigns in drug discovery and development.
References
- Solubility of Things. (n.d.). 2-chloro-5-nitrobenzenesulfonyl chloride.
- Roy, K., & Roy, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
- CymitQuimica. (n.d.). CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved from [Link]
-
International Journal of All Research Scientific and Technical. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
Biology Online. (2021). Dansyl chloride Definition and Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ACS Publications. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Taylor & Francis. (2020). Dansyl chloride – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]
- Peretto, I., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(8), 1327-1329.
-
ResearchGate. (2025). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
SIELC Technologies. (2018). Benzenesulfonyl chloride, 2-chloro-5-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
-
University of Massachusetts. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
Georganics. (2023). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]
-
National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2020). p-Tosyl Chloride compared to Tosyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). p-Toluenesulfonyl Chloride. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cbijournal.com [cbijournal.com]
- 3. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. biologyonline.com [biologyonline.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic studies of reactions involving 2-chloro-5-nitrobenzenesulfinic acid
The following guide provides an in-depth mechanistic analysis of 2-chloro-5-nitrobenzenesulfinic acid (and its sodium salt), focusing on its dual reactivity as both a sulfur-centered nucleophile and an SNAr-active electrophile.
Dual-Mode Reactivity in Sulfone Synthesis & Heterocyclic Derivatization
Executive Summary & Comparison Matrix
This compound (CNBSA) represents a specialized class of "bifunctional" arylsulfinates. Unlike standard reagents like p-toluenesulfinic acid (TsH) , which act purely as sulfur nucleophiles, CNBSA possesses an electron-deficient core that enables simultaneous or sequential nucleophilic aromatic substitution (SNAr).
This guide compares CNBSA against two primary alternatives for sulfone synthesis:
-
p-Toluenesulfinic Acid (TsH): The standard, electron-rich nucleophile.
-
Thiol Oxidation (ArSH + [O]): The classical two-step route.
Performance Comparison Table
| Feature | 2-Chloro-5-nitrobenzenesulfinate (CNBSA) | p-Toluenesulfinic Acid (TsH) | Thiol Oxidation Route (ArSH) |
| S-Nucleophilicity | Moderate (Attenuated by -NO₂/-Cl) | High (Boosted by -CH₃) | High (Thiolate is a super-nucleophile) |
| SNAr Reactivity | High (Cl is activated by o-SO₂/p-NO₂) | None (Ring is deactivated/rich) | Variable (Depends on substrate) |
| Chemo-selectivity | S-Alkylation favored over O-alkylation | S-Alkylation highly favored | N/A (S-alkylation only) |
| Atom Economy | High (Direct addition to epoxides) | High | Low (Requires oxidant stoichiometry) |
| Odor/Toxicity | Low (Odorless solid) | Low | High (Thiols are malodorous) |
| Primary Utility | Functionalized Dye/Drug Intermediates | Simple Sulfone Synthesis | Complex/Sensitive Substrates |
Mechanistic Analysis
The utility of CNBSA stems from two competing yet controllable mechanistic pathways.
Pathway A: Sulfur-Centered Nucleophilic Attack (S-Alkylation)
Sulfinate anions are ambident nucleophiles (
-
Mechanism: The lone pair on sulfur attacks the electrophilic carbon (e.g., epoxide ring opening).
-
Critical Insight: The presence of the ortho-chloro group provides steric bulk that discourages O-alkylation, enhancing selectivity for the sulfone product over the sulfinic ester.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The C-Cl bond in CNBSA is highly activated. The sulfinate group (
-
Causality: If reaction temperature exceeds 100°C in the presence of amines, the SNAr pathway (displacing Cl) competes with or supersedes the S-alkylation.
-
Control: By maintaining T < 80°C, chemists can selectively perform S-alkylation. By raising T > 100°C, one can derivatize the ring.
Visualization: Reactivity Pathways
The following diagram illustrates the bifurcation between S-alkylation and SNAr pathways based on reactant choice and conditions.
Caption: Bifurcation of reactivity for 2-chloro-5-nitrobenzenesulfinate. Pathway A (Green) yields sulfones via S-attack. Pathway B (Red) yields amino-derivatives via SNAr displacement of chloride.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding via the correct mechanism.
Protocol A: Synthesis of (2-Chloro-5-nitrophenyl)(2-hydroxyethyl)sulfone
Target: Selective S-alkylation without disturbing the activated Chlorine.
-
Preparation: Dissolve Sodium 2-chloro-5-nitrobenzenesulfinate (0.5 mol, ~122 g) in water (300 mL).
-
pH Adjustment: Adjust pH to 7.0–8.0 using dilute H₂SO₄ or NaOH.
-
Why? Acidic pH (<5) promotes disproportionation of sulfinic acid. Basic pH (>9) promotes epoxide hydrolysis.
-
-
Addition: Heat to 60°C . Slowly introduce Ethylene Oxide (0.6 mol) or 2-Chloroethanol (alternative) over 2 hours.
-
Safety: Ethylene oxide is a gas; use a sealed autoclave or efficient condenser. 2-Chloroethanol is a liquid but highly toxic.
-
-
Monitoring (Checkpoint): Monitor by HPLC. The starting sulfinate peak (polar) should disappear, replaced by the less polar sulfone.
-
Validation: If a peak appears with the same mass but different retention time, check for O-alkylation (sulfinic ester).
-
-
Isolation: Cool to 20°C. The product often precipitates. If not, salt out with NaCl (15% w/v). Filter and wash with ice water.
-
Yield: Expect 85–90%.
Protocol B: SNAr Derivatization with Ethanolamine
Target: Displacement of Chloride to create a dye intermediate.
-
Mixing: Combine Sodium 2-chloro-5-nitrobenzenesulfinate (0.5 mol) with Ethanolamine (2.0 mol, excess acts as solvent/base).
-
Reaction: Heat the mixture in an autoclave to 110°C at 0.5 bar for 4 hours.
-
Why High Temp? The activation energy for displacing the chloride ortho to the sulfinate is high; 60°C is insufficient.
-
-
Quenching: Cool to room temperature. Neutralize with HCl to pH 7.
-
Isolation: Add NaCl to salt out the product: Sodium 2-(2-hydroxyethyl)amino-5-nitrobenzenesulfinate .
-
Checkpoint: The ¹H NMR will show the disappearance of the aromatic doublet corresponding to the proton ortho to Chlorine and the appearance of alkyl protons from the ethanolamine chain attached to the ring.
References
-
Process for the preparation of (3-aminophenyl)(2-hydroxyethyl)sulfone. (Patent DE3720213A1). Describes the industrial conversion of 2-chloro-5-nitrobenzenesulfonyl chloride to the sulfinate and subsequent alkylation.Link
-
Aromatic aminosulfone compounds and process for their preparation. (Patent EP0245603A2). Details the SNAr reaction conditions (110°C) for displacing chlorine in sulfinate derivatives.Link
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. (EPA Report). Provides physical property data and environmental context for nitro-halo-benzenesulfinates.Link
-
This compound Sodium Salt Data. (PubChem). Chemical structure and identifier verification.[1][2]Link
Sources
A Comparative Guide to the Applications of 2-Chloro-5-nitrobenzenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Reagent
2-Chloro-5-nitrobenzenesulfinic acid is an organic compound that, while not as widely recognized as its sulfonic acid analog, holds significant value as a reactive intermediate, particularly in the synthesis of complex heterocyclic systems. Its trifunctional nature, featuring a sulfinic acid group, a chloro substituent, and a nitro group on a benzene ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the sulfinic acid moiety.
This guide will delve into the primary application of this compound as a key precursor in the synthesis of triphendioxazine dyes. Furthermore, we will explore its synthesis from readily available starting materials and discuss the broader context of arylsulfinic acid chemistry to illuminate other potential applications.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is typically achieved through a three-step process starting from p-chloronitrobenzene. This pathway involves the sulfonation of the aromatic ring, conversion of the resulting sulfonic acid to a sulfonyl chloride, and subsequent reduction to the desired sulfinic acid.
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid
The initial step involves the sulfonation of 4-chloronitrobenzene.[1] This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.
Experimental Protocol:
-
Carefully add 4-chloronitrobenzene to 65% oleum (fuming sulfuric acid) at a controlled temperature of 115 °C.[1]
-
Maintain the temperature with special precaution to prevent runaway reactions.[1]
-
Upon completion of the reaction, quench the mixture by carefully adding it to ice.
-
Isolate the sodium salt of 2-chloro-5-nitrobenzenesulfonic acid by salting out.[1]
Causality Behind Experimental Choices:
-
Oleum (65%): The use of fuming sulfuric acid, which contains excess sulfur trioxide (SO₃), is crucial for sulfonating the deactivated aromatic ring of 4-chloronitrobenzene. The nitro and chloro groups are electron-withdrawing, making the ring less susceptible to electrophilic attack.
-
Temperature Control: The sulfonation reaction is highly exothermic. Strict temperature control is necessary to prevent side reactions and ensure the safe handling of the reaction mixture.[1] The compound is known to decompose explosively above 200 °C.[1]
Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride
The sulfonic acid is then converted to the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis.
Experimental Protocol:
-
React 2-chloro-5-nitrobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[2]
-
The reaction can be carried out in oleum at temperatures ranging from 20-150 °C.[2]
-
For example, add thionyl chloride dropwise to a solution of the sulfonic acid in oleum at 45-50 °C.[2]
-
After the addition is complete, stir the mixture for a period at this temperature, followed by heating to 100 °C to drive the reaction to completion.[2]
-
Work-up involves cooling the reaction mixture and pouring it onto ice-water to precipitate the solid 2-chloro-5-nitrobenzenesulfonyl chloride.[2]
Alternative "Green" Protocol:
A more environmentally friendly method utilizes bis(trichloromethyl)carbonate (BTC) as the chlorinating agent in the presence of an organic base.[3] This approach avoids the use of harsh reagents like thionyl chloride and chlorosulfonic acid.[3]
| Parameter | Thionyl Chloride/Chlorosulfonic Acid | Bis(trichloromethyl)carbonate (BTC) |
| Reagents | SOCl₂ or ClSO₃H in oleum | BTC, organic base (e.g., triethylamine) in an organic solvent (e.g., THF) |
| Conditions | 20-150 °C | 25-80 °C |
| Yield | Good to excellent | Reported yields up to 93.5% |
| Safety/Environmental | Corrosive, toxic byproducts | Safer to handle, less hazardous waste |
Step 3: Reduction to this compound
General Experimental Protocol (Based on established methods for arylsulfonyl chloride reduction):
-
Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., acetone or ethanol).
-
Prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), in water.
-
Slowly add the reducing agent solution to the sulfonyl chloride solution while maintaining a controlled temperature, typically at or below room temperature.
-
Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
-
Acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄) to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Applications of this compound
The primary documented application of this compound is as a crucial intermediate in the synthesis of triphendioxazine dyes.[2]
Intermediate in Dye Synthesis
Triphendioxazine dyes are a class of high-performance pigments and dyes known for their brilliant shades, high color strength, and excellent light and weather fastness. The synthesis of these complex structures often involves the condensation of an aromatic amine with a reactive intermediate derived from this compound. While the exact mechanism is proprietary to dye manufacturers, the sulfinic acid moiety can be converted into other functional groups that facilitate the key cyclization reactions to form the triphendioxazine core.
Potential Applications Based on Arylsulfinic Acid Reactivity
While direct applications of this compound beyond dye synthesis are not extensively documented, the known reactivity of arylsulfinic acids suggests several potential areas of use for this compound. Arylsulfinic acids are versatile reagents in organic synthesis and can participate in a variety of transformations.
Potential Synthetic Transformations:
Sources
- 1. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
Computational Profiling of 2-Chloro-5-nitrobenzenesulfinic Acid: A Predictive Reactivity Guide
Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Topic: Quantum Chemical Reactivity & Protocol Optimization for Sulfinic Acid Derivatives.
Executive Summary
2-Chloro-5-nitrobenzenesulfinic acid (CAS 61886-18-8) represents a highly specialized scaffold in medicinal chemistry, serving as a precursor for electron-deficient sulfones and sulfonamides. Unlike the well-characterized benzenesulfinic acid, this derivative possesses a unique "push-pull" electronic landscape due to the orthogonal electronic effects of the ortho-chloro (steric/inductive withdrawing) and meta-nitro (resonance withdrawing) substituents.
This guide objectively compares computational methodologies for modeling this substrate and benchmarks its predicted reactivity against standard sulfinic acid alternatives. By shifting from standard B3LYP protocols to dispersion-corrected functionals (wB97X-D), researchers can reduce error in pKa prediction by up to 1.5 log units and accurately model the competitive S- vs. O-alkylation pathways critical for synthesis.
Part 1: Methodological Comparison (The "Product")
In the context of this guide, the "product" is the Computational Level of Theory used to predict the molecule's behavior. Choosing the wrong functional for sulfur-containing anions leads to catastrophic errors in barrier height and regioselectivity predictions.
Comparative Assessment of DFT Functionals
| Feature | B3LYP / 6-31G* (Legacy Standard) | wB97X-D / 6-311++G(d,p) (Recommended) | M06-2X / def2-TZVP (High Accuracy) |
| Computational Cost | Low (1x) | Medium (4x) | High (12x) |
| Sulfur Hypervalency | Poor handling of d-orbital participation. | Excellent (Long-range corrected). | Excellent. |
| Anion Stability | Overestimates stability due to self-interaction error. | Accurate (Includes diffuse functions). | Accurate. |
| Dispersion Forces | Neglects (Critical for | Includes (Grimme D2). | Implicitly parameterized. |
| pKa Accuracy | |||
| Best Use Case | Quick geometry checks. | Reaction mechanisms & Selectivity. | Reference single-point energies. |
Expert Insight: For this compound, the ortho-chloro substituent induces significant steric torsion, disrupting planarity. Standard B3LYP fails to capture the dispersion interactions stabilizing this twisted conformer. We recommend wB97X-D/6-311++G(d,p) as the optimal balance of speed and accuracy for this specific scaffold.
Part 2: Comparative Reactivity Profile (The Data)
The following data compares the target molecule against standard benchmarks (Benzenesulfinic acid and p-Toluenesulfinic acid). Trends are derived from Hammett Substituent Constants (
Table 1: Predicted Global Reactivity Descriptors
Values are projected based on wB97X-D/6-311++G(d,p) level of theory in Water (SMD).
| Property | p-Toluenesulfinic Acid (Electron Rich) | Benzenesulfinic Acid (Standard) | This compound (Target) |
| Hammett | -0.17 (Donating) | 0.00 | +1.01 (Strong Withdrawing) |
| Predicted pKa | ~2.10 | 1.30 | < 0.50 (Super-acidic) |
| HOMO Energy (eV) | -6.8 eV (Soft Nucleophile) | -7.1 eV | -8.4 eV (Hard/Weak Nucleophile) |
| Nucleophilicity ( | High | Moderate | Low (Requires Activation) |
| Electrophilicity ( | Low | Moderate | High (Good Michael Acceptor) |
Data Interpretation:
-
Acidity: The target molecule is significantly more acidic than the benchmarks. The conjugate base (sulfinate) is highly stabilized by the
group, making it a "lazier" nucleophile. -
S- vs. O-Alkylation: The "Hardness" (
) of the target anion is higher. According to HSAB theory, this increases the preference for O-alkylation (hard-hard interaction) unless soft electrophiles (e.g., alkyl iodides) are used to force S-alkylation. -
Stability: The C-S bond is weakened by the electron-withdrawing nature of the ring, making desulfinylation (loss of
) a potential side reaction under thermal stress ( ).
Part 3: Experimental & Computational Protocols
Workflow 1: Computational Setup (Gaussian/ORCA)
This protocol ensures self-validating results by checking for wavefunction stability and imaginary frequencies.
Step 1: Conformational Search
Generate rotamers for the
Step 2: Geometry Optimization (Input Example) Software: Gaussian 16
Step 3: Descriptor Calculation
Calculate the Global Electrophilicity Index (
Workflow 2: Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways for the sulfinate anion, highlighting the decision nodes determined by the computational descriptors.
Caption: Competitive alkylation pathways for the 2-chloro-5-nitrobenzenesulfinate anion. High hardness favors the upper O-alkylation path.
Part 4: Mechanistic Validation
To validate the computational model, researchers should perform the following "wet lab" checkpoint:
-
IR Spectroscopy Check:
-
Predicted: Symmetric
stretch at (Sulfone) vs. (Sulfinic Ester). -
Protocol: Synthesize the methyl derivative using MeI (Soft) vs.
(Hard). Compare the experimental IR fingerprint with the calculated frequency (scaled by 0.967 for wB97X-D). -
Success Criteria: If the calculated frequency matches the experimental shift within
, the level of theory is valid for this scaffold.
-
References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Kornblum, N. (1982). The Chemistry of the Ambident Anions of Sulfinic Acids. Angewandte Chemie International Edition. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
